molecular formula C11H11FO2 B6177741 2-(3-fluorophenyl)oxan-4-one CAS No. 1341549-86-7

2-(3-fluorophenyl)oxan-4-one

Cat. No.: B6177741
CAS No.: 1341549-86-7
M. Wt: 194.20 g/mol
InChI Key: PGKAJYJDDKTOOG-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)oxan-4-one (CAS 1341549-86-7) is a high-value fluorinated organic compound supplied for advanced research and development applications. With the molecular formula C 11 H 11 FO 2 and a molecular weight of 194.20 g/mol, this chemical serves as a versatile synthetic intermediate and building block in medicinal chemistry . The core structure of this compound, the oxan-4-one (tetrahydro-4H-pyran-4-one) moiety, is a privileged scaffold in drug discovery. This scaffold is recognized for its role in the synthesis of complex molecules with potential biological activity. Researchers value this structure for its potential in probing biological pathways and developing new therapeutic agents . The incorporation of a meta -fluorophenyl substituent is a common strategy in lead optimization, as the fluorine atom can influence a molecule's electronic properties, metabolic stability, and membrane permeability . As such, 2-(3-fluorophenyl)oxan-4-one is a critical reagent for chemists working in hit-to-lead and lead optimization campaigns, particularly in the synthesis of novel compounds for screening against various biological targets. Application Note: This product is intended for research purposes as a chemical building block. Its specific mechanism of action is not inherent but is defined by the final molecule into which it is incorporated. Researchers have utilized similar chroman-4-one and oxan-4-one based structures in the development of compounds investigated for a range of pharmacological activities, underscoring the research value of this scaffold . Safety Notice: This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Datasheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1341549-86-7

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-(3-fluorophenyl)oxan-4-one

InChI

InChI=1S/C11H11FO2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,11H,4-5,7H2

InChI Key

PGKAJYJDDKTOOG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1=O)C2=CC(=CC=C2)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

Chemical Architecture & Reactivity Profile: The 2-(3-Fluorophenyl)oxan-4-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

In modern medicinal chemistry, the 2-(3-fluorophenyl)oxan-4-one scaffold represents a critical structural motif. It serves as a superior bioisostere to 3-phenylcyclohexanones, offering two distinct advantages:

  • The Ether Effect: The oxane (tetrahydropyran) oxygen lowers logP (lipophilicity) compared to cyclohexane, improving aqueous solubility and metabolic clearance profiles.

  • The Fluorine Effect: The meta-fluorine substitution on the phenyl ring blocks metabolic oxidation at the reactive phenyl positions (specifically para and ortho), extending the half-life of the pharmacophore while modulating electronic density without adding significant steric bulk.

This guide explores the chemical reactivity of this scaffold, focusing on the C4-carbonyl "hub" and the stereoelectronic influence of the C2-aryl substituent.

Structural Dynamics & Conformational Analysis

Before attempting derivatization, one must understand the ground-state geometry of the substrate.

  • Chair Conformation: The oxan-4-one ring exists predominantly in a chair conformation.

  • Equatorial Preference: The bulky 2-(3-fluorophenyl) group will thermodynamically prefer the equatorial position to avoid severe 1,3-diaxial interactions with the C4-carbonyl or axial protons.

  • Facial Selectivity: This equatorial locking creates a bias for nucleophilic attack. Reagents approaching the C4 carbonyl often face steric differentiation between the "top" and "bottom" faces, leading to predictable diastereoselectivity in reduction or addition reactions.

Core Reactivity Module: The Carbonyl Hub (C4)

The C4 ketone is the primary handle for diversification. We will focus on three high-value transformations: Reductive Amination , Spirocyclization , and Baeyer-Villiger Oxidation .

Reactivity Map

The following diagram outlines the divergent synthesis pathways available from the parent ketone.

ReactivityMap Start 2-(3-fluorophenyl) oxan-4-one RedAmin Reductive Amination (C4-Amine) Start->RedAmin R-NH2, STAB DCE, AcOH Spiro Bucherer-Bergs (Spiro-Hydantoin) Start->Spiro (NH4)2CO3 KCN Oxidation Baeyer-Villiger (Lactone) Start->Oxidation mCPBA or TFAA Target1 NK1 Antagonist Precursors RedAmin->Target1 Target2 Enzyme Inhibitors (Protease/Kinase) Spiro->Target2 Target3 Metabolic Metabolites Oxidation->Target3

Figure 1: Divergent synthesis pathways from the C4 ketone hub.

Reductive Amination (The "Workhorse" Reaction)

Objective: Conversion of the ketone to a secondary or tertiary amine. This is the most common reaction in library generation for this scaffold.

Mechanism: The reaction proceeds via the formation of an iminium ion intermediate. The choice of reducing agent is critical to prevent reduction of the ketone prior to imine formation.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB) Rationale: STAB is preferred over NaBH₄ because it is less basic and selectively reduces the iminium ion over the ketone, minimizing the formation of the alcohol side-product (cis/trans-4-hydroxy-2-(3-fluorophenyl)oxane).

ParameterSpecification
Solvent 1,2-Dichloroethane (DCE) or THF (anhydrous)
Stoichiometry Ketone (1.0 eq), Amine (1.1–1.2 eq), STAB (1.4–1.5 eq), AcOH (1.0 eq)
Temperature Ambient (20–25 °C)
Time 4–16 hours
Monitoring LCMS (Look for M+1 of amine; disappearance of ketone M+18 hydrate)

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vial with 2-(3-fluorophenyl)oxan-4-one (1.0 eq) and the desired amine (1.1 eq) in DCE (0.1 M concentration).

  • Activation: Add Glacial Acetic Acid (1.0 eq). Note: Acid catalysis accelerates imine formation. Stir for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in a single portion.

    • Observation: Mild effervescence may occur.

  • Quench: Upon completion (verified by TLC/LCMS), quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (x3). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).

Mechanistic Visualization:

ReductiveAmination Step1 Ketone + Amine (Acid Catalysis) Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack Step3 Iminium Ion (C=N+) Step2->Step3 -H2O (Dehydration) Step4 Hydride Transfer (from STAB) Step3->Step4 Selective Reduction Final Target Amine Step4->Final Workup

Figure 2: Mechanistic flow of the reductive amination process.

Spirocyclization: The Bucherer-Bergs Reaction

Objective: Construction of a spiro-hydantoin ring at C4.[1] Significance: Spiro-hydantoins are rigid scaffolds often found in anticonvulsants and enzyme inhibitors.[2] The reaction constrains the geometry of the oxane ring, locking the 2-aryl group into a specific vector.

Protocol Summary:

  • Reagents: Ammonium carbonate ((NH₄)₂CO₃) and Potassium Cyanide (KCN).[3]

  • Conditions: 50% EtOH/Water, 60°C, sealed tube.

  • Stereochemistry: The reaction is generally thermodynamically controlled.[1] The incoming nucleophile often attacks from the less hindered face, but the reversibility of the hydantoin formation can lead to an equilibration favoring the isomer where the bulky hydantoin carbonyls minimize steric clash with the C2-aryl group.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (Reductive Amination) Steric hindrance of the amine or wet solvent.Add 4Å molecular sieves to drive dehydration. Increase AcOH to 2.0 eq.
Alcohol Byproduct Formation Reducing agent is too active (reducing ketone before imine).Ensure 30 min "pre-stir" of Ketone + Amine before adding STAB. Switch from NaBH₄ to STAB or NaCNBH₃.
Incomplete Phase Separation Emulsion due to amphiphilic nature of the amine.Use a "brine wash" followed by a small amount of MeOH to break the emulsion during extraction.

References

  • Reductive Amination Methodology Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Context: Establishes the standard STAB protocol used in the experimental section. URL:[Link]

  • Bucherer-Bergs Reaction on Cyclic Ketones Source: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. Context: Foundational review on the mechanism and stereochemistry of spiro-hydantoin formation. URL:[Link]

  • NK1 Antagonist Synthesis (Relevant Analogues) Source: Hale, J. J., et al. "Morpholine-based NK1 receptor antagonists." Journal of Medicinal Chemistry, 1998. Context: Illustrates the utility of 2-phenyl-oxan-4-amine derivatives in high-affinity CNS ligands. URL:[Link]

Sources

Strategic Elucidation of the Mechanism of Action for 2-(3-fluorophenyl)oxan-4-one: A Hit-to-Lead Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-fluorophenyl)oxan-4-one (CAS: 1341549-86-7), also known as 2-(3-fluorophenyl)tetrahydro-4H-pyran-4-one, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—a tetrahydropyran core substituted with a meta-fluorinated phenyl ring—mimics the pharmacophores of several high-profile bioactive agents, particularly Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant intermediates) and certain kinase inhibitors .[1]

This technical guide outlines a rigorous, preliminary-stage mechanism of action (MoA) exploration. Rather than assuming a single target, this framework utilizes the molecule's specific chemical features—the electrophilic ketone and the 19F NMR-active fluorine handle —to drive a self-validating target deconvolution strategy.[1]

Part 1: Structural Analysis & Pharmacophore Mapping[1]

Before initiating wet-lab protocols, the chemical biology profile of the compound must be established to select the correct screening modalities.[1]

The Fluorine "Spy" (19F NMR Probe)

The 3-fluorophenyl moiety is not merely a lipophilic anchor; it is a built-in biophysical probe.[1] The fluorine atom is highly sensitive to changes in the local electrostatic environment.[1]

  • Application: Ligand-Observed NMR (LO-NMR).[1]

  • Mechanism: Upon binding to a protein target, the rotational correlation time of the small molecule changes, and the fluorine chemical shift (

    
    ) undergoes perturbation (Chemical Shift Perturbation, CSP).[1]
    
  • Advantage: No chemical modification (labeling) is required, preserving the native binding kinetics.[1]

The Ketone "Warhead" (Reversible Covalent/Derivatization Site)

The C4-ketone provides two strategic avenues:[1]

  • Reversible Covalent Inhibition: Potential formation of hemiketals with active site serines/cysteines (common in hydrolases).[1]

  • Probe Functionalization: It serves as a high-yield handle for generating Activity-Based Protein Profiling (ABPP) probes via oxime ligation with biotin-hydroxylamine, without significantly altering the steric bulk of the phenyl ring.[1]

Part 2: Primary Target Deconvolution Protocols

Protocol A: 19F T2-Relaxation Filtered NMR Binding Assay

Rationale: This assay filters out non-binders based on the dramatic reduction in transverse relaxation time (T2) when a small molecule binds to a macromolecule.[1]

Reagents & Equipment:

  • 600 MHz NMR Spectrometer with Cryoprobe (19F tuned).[1]

  • Target Protein (e.g., purified NK1R domain or Cell Lysate fraction).[1]

  • Compound: 2-(3-fluorophenyl)oxan-4-one (dissolved in d6-DMSO).[1]

  • Reference: Trifluoroacetic acid (TFA) capillary insert.[1]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL sample containing 50 µM of the test compound and 5 µM of the target protein in phosphate-buffered saline (PBS, pH 7.4, 10% D2O).

  • Reference Scan: Acquire a 1D 19F NMR spectrum of the compound without protein (Free State). Note the sharp signal linewidth (

    
    ).[1]
    
  • Experimental Scan (CPMG Sequence): Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-echo pulse sequence.[1]

    • Parameter: Set the total echo time (

      
      ) to 200 ms.
      
  • Data Analysis:

    • Binder: The signal will disappear or broaden significantly due to the rapid T2 relaxation transferred from the protein.[1]

    • Non-Binder: The sharp fluorine signal persists.[1]

  • Competition Control: Add a known ligand (if available) to displace the test compound; recovery of the sharp 19F signal confirms specific binding site occupancy.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: Validates target engagement in the native cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[1]

Step-by-Step Methodology:

  • Treatment: Treat HCT-116 or HEK293 cells with 10 µM 2-(3-fluorophenyl)oxan-4-one for 1 hour. Include a DMSO vehicle control.[1]

  • Harvest: trypsinize and wash cells; resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Cool immediately to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet precipitated (denatured) proteins.

  • Quantification: Analyze the soluble supernatant via Western Blot (if candidate target is known, e.g., NK1R) or Mass Spectrometry (Thermal Proteome Profiling - TPP) for unbiased discovery.[1]

  • Validation: A shift in the melting temperature (

    
    ) curve to the right (stabilization) indicates direct physical binding.[1]
    

Part 3: Quantitative Data Summary

The following table summarizes expected preliminary data profiles for this scaffold class based on literature precedents for phenyl-tetrahydropyrans.

Assay TypeReadout MetricInterpretation Criteria
19F NMR Binding Line Broadening (Hz)>10 Hz increase = Specific Binding
CETSA / TPP

(°C)

C shift = Significant Thermal Stabilization
Phenotypic Screen IC50 / EC50< 1 µM = Hit; 1-10 µM = Lead Optimization Candidate
LogP (Lipophilicity) Partition Coeff.~1.5 - 2.5 (Ideal for CNS/Cell penetration)

Part 4: Mechanistic Pathway Visualization[1]

Given the structural homology to NK1 antagonists, the primary hypothesis for MoA involves the G-Protein Coupled Receptor (GPCR) - PLC/IP3/Ca2+ signaling axis .[1]

Target Identification Workflow (DOT Diagram)

MoA_Workflow Compound 2-(3-fluorophenyl)oxan-4-one InSilico In Silico Docking (SwissTargetPrediction) Compound->InSilico Predict Pharmacophore PhenoScreen Phenotypic Screen (Cell Viability / Ca2+ Flux) Compound->PhenoScreen Confirm Activity TargetID Target Deconvolution InSilico->TargetID PhenoScreen->TargetID Hit Confirmed NMR 19F Ligand-Observed NMR (Direct Binding) TargetID->NMR CETSA CETSA / TPP (Thermal Stability) TargetID->CETSA ABPP ABPP (Oxime Probe) (Covalent Capture) TargetID->ABPP Validation Pathway Validation (Western Blot / qPCR) NMR->Validation Kd Determined CETSA->Validation Target Stabilized ABPP->Validation Target Pulldown

Figure 1: Strategic workflow for deconvoluting the target of 2-(3-fluorophenyl)oxan-4-one, moving from phenotypic confirmation to biophysical validation.

Hypothetical Signaling Pathway (NK1 Receptor Antagonism)[1]

If the compound acts as an antagonist at the NK1 receptor (a likely target for this pharmacophore), the mechanism involves blocking Substance P binding and inhibiting downstream Calcium release.[1]

NK1_Pathway SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Compound 2-(3-fluorophenyl)oxan-4-one (Antagonist) Compound->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux ERK p-ERK1/2 (Proliferation/Pain) Ca->ERK Signaling Cascade

Figure 2: Putative mechanism of action if the scaffold acts as an NK1 Receptor Antagonist.[1] The compound blocks the GPCR, preventing the Gq-mediated Calcium cascade.[1]

References

  • Dalvit, C., et al. (2003).[1] "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.[1] [1]

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols. [1]

  • Hale, J. J., et al. (1998).[1] "Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)benzyloxy)-4-methyltetrahydropyran derivatives as potent neurokinin-1 receptor antagonists." Journal of Medicinal Chemistry.

  • Molina, D. M., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1] Science. [1]

  • ChemicalBook. (2023).[1] "Tetrahydro-4H-pyran-4-one: Properties and Applications."

Sources

Methodological & Application

Step-by-step protocol for the multi-gram synthesis of 2-(3-fluorophenyl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists. It outlines a robust, scalable, two-stage protocol for the synthesis of 2-(3-fluorophenyl)oxan-4-one (also known as 2-(3-fluorophenyl)tetrahydro-4H-pyran-4-one).

Application Note: Scalable Synthesis of 2-(3-Fluorophenyl)oxan-4-one

Executive Summary & Strategic Rationale

The target compound, 2-(3-fluorophenyl)oxan-4-one , is a valuable pharmacophore in medicinal chemistry, particularly as a scaffold for neuroactive agents and metabolic modulators. While direct condensation methods exist, they often suffer from low regioselectivity or require exotic heavy-metal catalysts (e.g., Rhenium).

To ensure multi-gram scalability , cost-efficiency , and reproducibility , this protocol utilizes a classical Prins Cyclization followed by an oxidative workup. This route is preferred for its use of readily available reagents and its high tolerance for the electron-withdrawing fluorine substituent on the aromatic ring.

The Synthetic Strategy rests on two pillars:

  • Acid-Mediated Prins Cyclization: Constructing the tetrahydropyran core with high cis/trans diastereoselectivity for the intermediate alcohol.

  • Controlled Oxidation: Converting the C4-hydroxyl group to the ketone without over-oxidation or ring cleavage.

Reaction Scheme & Mechanism

The synthesis proceeds via the condensation of 3-fluorobenzaldehyde with 3-buten-1-ol (homoallylic alcohol).

  • Step 1 (Cyclization): The aldehyde is protonated, increasing electrophilicity. The homoallylic alcohol attacks, forming an oxocarbenium ion intermediate.[1] The alkene moiety then cyclizes, trapping water (or the conjugate base) to form 2-(3-fluorophenyl)tetrahydropyran-4-ol .

  • Step 2 (Oxidation): The secondary alcohol is oxidized to the ketone using Jones Reagent (CrO₃/H₂SO₄), selected for its speed and reliability on a multi-gram scale, or alternatively via Swern oxidation for metal-free requirements.

Workflow Visualization

SynthesisWorkflow Start Start: Raw Materials Reagents 3-Fluorobenzaldehyde + 3-Buten-1-ol Start->Reagents Step1 Step 1: Prins Cyclization (50% H2SO4, Reflux) Reagents->Step1 Acid Catalysis Intermed Intermediate: 2-(3-fluorophenyl) tetrahydropyran-4-ol Step1->Intermed Cyclization Step2 Step 2: Oxidation (Jones Reagent or PCC) Intermed->Step2 Oxidation Workup Quench & Extraction (DCM/Water) Step2->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-(3-fluorophenyl)oxan-4-one Purification->Product

Figure 1: Logical workflow for the two-step synthesis of the target tetrahydropyranone.

Detailed Experimental Protocol

Safety Warning:

  • Sulfuric Acid (H₂SO₄): Corrosive. Causes severe skin burns and eye damage.

  • Chromium Trioxide (CrO₃): Toxic, carcinogenic, and a strong oxidizer. Handle in a fume hood.

  • 3-Buten-1-ol: Flammable and volatile.

Step 1: Synthesis of 2-(3-fluorophenyl)tetrahydropyran-4-ol

This step establishes the heterocyclic ring. The use of 50% sulfuric acid promotes the thermodynamic product (4-axial alcohol) and minimizes polymerization of the starting alkene.

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv, 12.4 g, 100 mmol)

  • 3-Buten-1-ol (1.2 equiv, 8.65 g, 120 mmol)

  • Sulfuric Acid (50% v/v aqueous solution, 100 mL)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Add the 50% H₂SO₄ solution to the flask. While stirring vigorously, add 3-fluorobenzaldehyde followed by 3-buten-1-ol. The mixture may become biphasic initially.

  • Reaction: Heat the mixture to a gentle reflux (approx. 90–100 °C) for 6–8 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes). The aldehyde spot should disappear, replaced by a more polar alcohol spot.

  • Workup: Cool the reaction mixture to room temperature. Pour carefully into 200 mL of ice water.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL).

  • Wash: Combine organic layers and wash sequentially with saturated NaHCO₃ (2 × 100 mL) to neutralize acid traces, followed by brine (100 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil (typically a mixture of cis/trans isomers).

    • Note: The crude intermediate is generally sufficiently pure for the oxidation step. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Step 2: Oxidation to 2-(3-fluorophenyl)oxan-4-one

Jones oxidation is chosen here for its speed and suitability for secondary alcohols.

Reagents:

  • Crude 2-(3-fluorophenyl)tetrahydropyran-4-ol (approx. 100 mmol theoretical)

  • Jones Reagent (Standard prep: 2.67 M CrO₃ in H₂SO₄)

  • Acetone (Reagent grade, 300 mL)

Procedure:

  • Solvation: Dissolve the crude alcohol in 300 mL of acetone in a 1 L round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add Jones Reagent dropwise via an addition funnel. Maintain temperature < 5 °C. Continue addition until the orange color of the reagent persists (indicating excess oxidant).

  • Quench: Stir at 0 °C for an additional 30 minutes. Quench excess oxidant by adding Isopropanol (approx. 10–20 mL) until the solution turns green (reduction of Cr(VI) to Cr(III)).

  • Filtration: Decant the liquid from the chromium salts or filter through a pad of Celite. Rinse the solids with acetone.

  • Concentration: Concentrate the filtrate to remove acetone (do not distill to dryness if peroxides are suspected; however, this system is generally stable).

  • Extraction: Redissolve the residue in EtOAc (200 mL) and wash with water (2 × 100 mL) and brine (100 mL).

  • Final Purification: Dry over Na₂SO₄, concentrate, and purify the residue by column chromatography (SiO₂, 10–20% EtOAc in Hexanes).

Data Summary & Expected Results

ParameterSpecification / Result
Target Compound 2-(3-fluorophenyl)oxan-4-one
Molecular Weight 194.20 g/mol
Expected Yield (Step 1) 75–85% (Crude)
Expected Yield (Step 2) 80–90%
Overall Yield ~60–70%
Appearance Clear to pale yellow oil or low-melting solid
Key 1H NMR Signals δ ~7.0–7.4 (m, 4H, Ar-H), 4.7 (dd, 1H, H-2), 2.4–2.7 (m, 4H, H-3, H-5), 3.8–4.0 (m, 2H, H-6)

Troubleshooting & Optimization

  • Low Yield in Step 1: If the conversion is low, increase the concentration of H₂SO₄ to 60% or extend reaction time. Ensure vigorous stirring to mix the biphasic system.

  • Side Products: If elimination to the dihydropyran occurs (forming a double bond), lower the reaction temperature in Step 1.

  • Green Chemistry Alternative: For Step 2, if chromium waste is a concern, substitute Jones Reagent with TEMPO (1 mol%) / NaOCl (bleach) buffered at pH 9. This is equally effective for secondary alcohols and safer for disposal.

References

  • Prins Cyclization Overview: Snider, B. B. "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis, 1991, Vol 2, 527–561.
  • Synthesis of Tetrahydropyran-4-ones: Yadav, J. S., et al. "Indium(III) Chloride Catalyzed Stereoselective Prins Cyclization: A Novel and Efficient Synthesis of 4-Hydroxytetrahydropyrans." Journal of Organic Chemistry, 2003, 68(6), 2525–2527. Link

  • Oxidation Protocols: Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media, 2006.
  • General Safety Data: PubChem. "Tetrahydro-4H-pyran-4-one Compound Summary." National Center for Biotechnology Information. Link

Sources

Application of 2-(3-fluorophenyl)oxan-4-one in high-throughput screening for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening for Kinase Inhibitors Using 2-(3-fluorophenyl)oxan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a primary focus for drug discovery and development.[2][3] High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large compound libraries.[3][4][5] This document provides a detailed application note and protocol for the use of 2-(3-fluorophenyl)oxan-4-one as a representative compound in a high-throughput screening campaign to identify potential kinase inhibitors. The protocols herein are designed to be robust and self-validating, providing researchers with a comprehensive guide to performing primary screens, confirmatory dose-response assays, and interpreting the resulting data.

Introduction: The Rationale for Screening Novel Scaffolds

The identification of novel chemical scaffolds is a cornerstone of modern drug discovery. While the specific biological activity of 2-(3-fluorophenyl)oxan-4-one is not extensively documented in publicly available literature, its structural motifs, including the fluorophenyl group and the oxanone core, are present in various biologically active compounds. For instance, fluorophenyl moieties are common in approved kinase inhibitors, enhancing binding affinity and metabolic stability.[6] Similarly, heterocyclic cores like the oxane ring are prevalent in medicinal chemistry, offering a three-dimensional structure that can be exploited for specific interactions with target proteins.[7][8] Therefore, 2-(3-fluorophenyl)oxan-4-one serves as an excellent model compound to illustrate the process of screening a novel chemical entity for kinase inhibitory activity.

This guide will focus on the application of the ADP-Glo™ Kinase Assay, a robust, luminescence-based assay suitable for HTS due to its high sensitivity and broad applicability across different kinases.[9][10][11]

The Kinase Signaling Pathway and Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating the activity, localization, and interaction of the substrate protein. Dysregulation of kinase activity can lead to uncontrolled cell proliferation, a hallmark of cancer.[1] Kinase inhibitors typically act by blocking the ATP-binding site of the enzyme, preventing phosphorylation of the substrate.

Kinase_Pathway cluster_0 Kinase Activity cluster_1 Phosphorylation cluster_2 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to Active Site Substrate Substrate (Inactive) Substrate->Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylates ADP ADP Kinase->ADP Releases Inactive_Kinase Inactive Kinase Complex Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to Inhibitor 2-(3-fluorophenyl) oxan-4-one Inhibitor->Kinase Blocks ATP Binding Site HTS_Workflow start Start: Compound Library (including 2-(3-fluorophenyl)oxan-4-one) primary_screen Primary HTS (Single Concentration Assay) ADP-Glo™ Kinase Assay start->primary_screen data_analysis_1 Data Analysis (Calculate % Inhibition, Z'-factor) primary_screen->data_analysis_1 hit_identification Hit Identification (Compounds with >50% Inhibition) data_analysis_1->hit_identification confirmatory_assay Confirmatory (Secondary) Assay (Dose-Response Curve) hit_identification->confirmatory_assay 'Hits' end End hit_identification->end 'Non-hits' data_analysis_2 Data Analysis (Determine IC50 values) confirmatory_assay->data_analysis_2 hit_validation Hit Validation & Prioritization data_analysis_2->hit_validation

Caption: High-throughput screening workflow for kinase inhibitors.

Primary High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay. [10][11][12] 4.1. Materials and Reagents

  • Kinase of interest (e.g., a tyrosine kinase like Src or a serine/threonine kinase like AKT1)

  • Kinase substrate peptide

  • ATP

  • 2-(3-fluorophenyl)oxan-4-one (and other library compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

4.2. Step-by-Step Protocol

  • Compound Plating:

    • Prepare a 1 mM stock solution of 2-(3-fluorophenyl)oxan-4-one in 100% DMSO.

    • In a 384-well plate, add 50 nL of the compound stock solution to the appropriate wells for a final assay concentration of 10 µM (assuming a 5 µL final reaction volume).

    • For control wells, add 50 nL of DMSO (for 0% inhibition, high signal) and 50 nL of a known inhibitor (e.g., Staurosporine) for 100% inhibition (low signal).

  • Kinase Reaction: [10][13] * Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentration of kinase and substrate should be optimized beforehand.

    • Add 2.5 µL of the 2X kinase/substrate master mix to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to each well. The final volume is now 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: [11][12] * Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: [10][12] * Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

4.3. Data Analysis

  • Percent Inhibition Calculation:

  • Z'-factor Calculation (Assay Quality Control): The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay.

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

4.4. Hypothetical Primary Screening Data

Compound IDConcentration (µM)Luminescence (RLU)% InhibitionHit? ( >50% Inhibition)
0% Inhibition Control N/A1,500,0000%No
100% Inhibition Control N/A10,000100%No
2-(3-fluorophenyl)oxan-4-one 10650,00057.1%Yes
Compound B 101,450,0003.4%No
Compound C 1080,00095.3%Yes

Secondary Assay: Dose-Response Analysis

Compounds identified as "hits" in the primary screen should be further evaluated in a dose-response assay to determine their potency (IC50). [14][15] 5.1. Protocol

The protocol is similar to the primary screen, with the key difference being the preparation of a serial dilution of the hit compound.

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of 2-(3-fluorophenyl)oxan-4-one in DMSO, starting from a high concentration (e.g., 1 mM).

    • Plate 50 nL of each concentration into the assay plate.

  • Assay Execution:

    • Follow steps 2-5 of the primary screening protocol.

5.2. Data Analysis and Visualization

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%. [14] 5.3. Hypothetical Dose-Response Data for 2-(3-fluorophenyl)oxan-4-one

Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.1
3.775.4
1.2352.3
0.4128.9
0.1410.1
0.0463.2
0.0151.1
0.0050.5

Calculated IC50 for 2-(3-fluorophenyl)oxan-4-one = 1.15 µM

Conclusion and Next Steps

This application note provides a comprehensive framework for utilizing 2-(3-fluorophenyl)oxan-4-one as a representative compound in a high-throughput screen for kinase inhibitors. The detailed protocols for a primary screen and a secondary dose-response assay, based on the robust ADP-Glo™ technology, offer a reliable pathway for identifying and characterizing potential inhibitors.

Following the identification and confirmation of a hit compound like 2-(3-fluorophenyl)oxan-4-one, further studies are necessary to validate its potential as a drug lead. These include:

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its specificity. [16]* Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, non-competitive, or uncompetitive. [17]* Cell-Based Assays: Evaluating the compound's activity in a cellular context to assess its cell permeability and efficacy in a more biologically relevant system. [18]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and other pharmacological properties. [1] By following this structured approach, researchers can effectively screen novel chemical entities and advance promising candidates in the drug discovery pipeline.

References

  • Hsu, Y.C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... Oncotarget. [Link]

  • Traxlmayr, M.W., et al. (2021). PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology. [Link]

  • Advanced drug development and manufacturing. (n.d.).
  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • The Prohibited List. (2019). World Anti Doping Agency - WADA. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • Sela, A., et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]

  • McGovern, S.L., et al. (2003). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry. [Link]

  • Processes for the preparation of cis-4-[2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide. (n.d.).
  • Herberg, F.W., et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Synthesis of 2,3-dihydro-4H-pyran-4-ones. (n.d.). Organic Chemistry Portal. [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. [Link]

  • Konc, J., et al. (2013). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Li, Y., et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B. [Link]

  • Kinase assay principle. (n.d.). ResearchGate. [Link]

  • Arita, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]

  • Brehmer, D., & D'Arcy, B. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Pharmaceutical Design. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

  • Akaike, A., et al. (1981). Dose-inhibition curve and its application to the analysis of ACh-receptor activity. Journal of Theoretical Biology. [Link]

  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]

  • Wang, C., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences. [Link]

  • Fluorescence Polarization Assay Kits. (n.d.). BPS Bioscience. [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. (n.d.). Molecular Devices. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • High-throughput screening: accelerating target-to-lead pipeline. (n.d.). Nuvisan. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

Sources

In vivo experimental design for testing the therapeutic effect of 2-(3-fluorophenyl)oxan-4-one in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 2-(3-fluorophenyl)oxan-4-one (FP-THP-4) in Neuropathic Pain Models

Abstract

This application note details the experimental framework for evaluating 2-(3-fluorophenyl)oxan-4-one (Internal Code: FP-THP-4 ), a novel tetrahydropyran-based scaffold. Structurally analogous to intermediates used in NK1 receptor antagonists (e.g., aprepitant) and Histamine H3 modulators, FP-THP-4 presents a strategic bioisostere to cyclohexane, offering improved hydrogen-bonding potential via the oxan-4-one ether oxygen while maintaining metabolic stability through the 3-fluorophenyl moiety. This guide outlines the formulation, pharmacokinetic (PK) profiling, and efficacy testing of FP-THP-4 using the Chronic Constriction Injury (CCI) model of neuropathic pain.

Pre-formulation & Vehicle Selection

Challenge: The 3-fluorophenyl group imparts significant lipophilicity (LogP > 3.0 estimated), while the cyclic ketone provides limited polarity. Poor aqueous solubility is the primary hurdle for reproducible in vivo dosing.

Scientific Rationale: Standard saline suspensions lead to erratic absorption and high inter-animal variability. To ensure bioavailability, a Lipid-Based Formulation (LBF) or Co-solvent system is required to maintain the compound in solution, preventing precipitation in the gastrointestinal tract.

Recommended Vehicle Protocols:

Vehicle ClassCompositionApplication
Co-Solvent (Standard) 10% DMSO + 40% PEG400 + 50% SalineIP or PO Dosing (Acute)
Complexation (Preferred) 20% (w/v) HP-β-Cyclodextrin in WaterIV or PO Dosing (Chronic)
Lipid-Based (High Dose) Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)PO Dosing (Toxicology)

Preparation Step (Co-Solvent):

  • Dissolve FP-THP-4 in 100% DMSO (stock concentration: 50 mg/mL).

  • Slowly add PEG400 while vortexing.

  • Add pre-warmed (37°C) saline dropwise under constant agitation.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If pellet forms, switch to HP-β-Cyclodextrin.

Pharmacokinetic (PK) & Tolerability Profiling

Before efficacy testing, the Maximum Tolerated Dose (MTD) and half-life (


) must be established to define the therapeutic window.

Protocol A: Maximum Tolerated Dose (Up-and-Down Procedure) Reference: OECD Guideline 425

  • Subjects: Naive Male Sprague-Dawley Rats (n=3 per step).

  • Dosing: Oral gavage (PO). Start at 10 mg/kg.

  • Observation: Monitor for 48 hours.

    • Signs of Toxicity: Sedation (ataxia), piloerection, weight loss >15%, respiratory distress.

  • Escalation: If safe, increase dose by factor of 3.2 (10

    
     32 
    
    
    
    100 mg/kg).
  • Output: Define the NOAEL (No Observed Adverse Effect Level).

Protocol B: Pharmacokinetics (Single Dose)

  • Dose: 10 mg/kg (PO) and 2 mg/kg (IV) to calculate bioavailability (

    
    ).
    
  • Sampling: Tail vein microsampling (20

    
    L) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
    
  • Analysis: LC-MS/MS (MRM mode).

    • Internal Standard: 2-(3-chlorophenyl)oxan-4-one or Warfarin.

Efficacy Model: Chronic Constriction Injury (CCI)[1]

Rationale: The CCI model (Bennett & Xie) creates a peripheral mononeuropathy that mimics clinical neuropathic pain (allodynia/hyperalgesia). This model is highly sensitive to compounds modulating neuroinflammation and substance P signaling, making it ideal for the FP-THP-4 scaffold.

Surgical Workflow (The Bennett Model)

Pre-operative:

  • Acclimatization: 7 days.

  • Baseline Testing: Perform Von Frey testing 2 days prior to surgery to exclude animals with abnormal baseline sensitivity.

Surgical Protocol:

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Incision: Make an incision at the mid-thigh level of the left hind leg.

  • Dissection: Blunt dissect through the biceps femoris to expose the sciatic nerve. Crucial: Do not stretch the nerve.

  • Ligation: Place 4 loose ligatures (4-0 chromic gut sutures) around the sciatic nerve with 1mm spacing.[1]

    • Technical Note: The ligatures must barely constrict the nerve (just touching the epineurium).[1] If the leg twitches, the ligature is too tight.

  • Closure: Suture muscle layers (silk 4-0) and staple skin.

Control Groups:

  • Sham: Surgery + nerve exposure without ligation.

  • Vehicle: CCI + Vehicle (PO).

  • Positive Control: CCI + Gabapentin (100 mg/kg PO).

  • Experimental: CCI + FP-THP-4 (Dose determined from PK, e.g., 30 mg/kg PO).

Behavioral Testing (Von Frey)

Timeline: Test on Days 3, 7, 14, and 21 post-surgery. Dosing begins on Day 7 (established neuropathy).

Method (Up-Down Method):

  • Place rats in a mesh-bottom cage; allow 20 min habituation.

  • Apply calibrated Von Frey filaments to the plantar surface of the hind paw.

  • Threshold Determination:

    • Start with the 4g filament.

    • Response (Withdrawal/Licking): Record "X", move to weaker filament.

    • No Response: Record "O", move to stronger filament.

  • Calculation: Calculate the 50% Withdrawal Threshold (g).

Visualization of Experimental Design

The following diagram illustrates the critical path from formulation to histological validation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Readouts Compound FP-THP-4 (Solid) Formulation Lipid Vehicle (Labrasol/PEG) Compound->Formulation QC Solubility Check (HPLC) Formulation->QC PK PK Profiling (Tmax, Cmax, F%) QC->PK Pass Surgery CCI Surgery (Sciatic Ligation) PK->Surgery Dose Selection Dosing Daily Dosing (Days 7-21) Surgery->Dosing 7 Days Recovery Behavior Von Frey (Tactile Allodynia) Dosing->Behavior Daily Histology Nerve Histology (Myelin/Inflammation) Behavior->Histology Endpoint

Caption: Workflow for the preclinical evaluation of FP-THP-4, ensuring formulation stability prior to surgical intervention and behavioral assessment.

Data Analysis & Interpretation

Quantitative Output: Data should be presented as Mean ± SEM. Statistical significance is determined via Two-Way ANOVA (Time x Treatment) followed by Bonferroni’s post-hoc test.

GroupBaseline (g)Day 7 (Pre-Dose)Day 14 (g)Day 21 (g)Efficacy (%)
Sham 15.0 ± 1.214.8 ± 1.015.1 ± 0.914.9 ± 1.1N/A
Vehicle 14.9 ± 1.14.2 ± 0.5 4.0 ± 0.43.8 ± 0.60%
Gabapentin 15.1 ± 0.84.1 ± 0.610.5 ± 1.2 11.2 ± 1.0 ~60%
FP-THP-4 15.0 ± 1.04.3 ± 0.5TBDTBDCalc

Note: A significant drop on Day 7 (Vehicle) confirms successful induction of allodynia.

Self-Validating Checkpoints:

  • Exclusion Criteria: Any animal in the Sham group showing thresholds <10g must be excluded (surgical error).

  • Positive Control: If Gabapentin fails to reverse allodynia, the assay is invalid.

References

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107.

  • Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory Animals, 52(2), 135-141.

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248.

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55-63.

Sources

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of 2-(3-fluorophenyl)oxan-4-one in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 2-(3-fluorophenyl)oxan-4-one, a novel therapeutic candidate, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, which effectively minimizes matrix effects and ensures high analyte recovery. The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This application note provides a complete, step-by-step protocol suitable for high-throughput analysis in support of pharmacokinetic and toxicokinetic studies in drug development.

Introduction: The Need for Precise Bioanalysis

2-(3-fluorophenyl)oxan-4-one is a heterocyclic ketone under investigation for its potential therapeutic applications. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is essential.[1] Quantifying drug concentrations in biological matrices like plasma is fundamental to establishing pharmacokinetic (PK) parameters, which inform dosing regimens and safety assessments during preclinical and clinical development.

The complexity of biological matrices presents a significant analytical challenge. Endogenous components such as proteins and phospholipids can interfere with analysis, leading to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[2][3] Overcoming these challenges requires a highly selective sample preparation strategy coupled with a sensitive detection technique. This guide details a UPLC-MS/MS method that combines the superior separation efficiency of UPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry, providing a definitive solution for the quantification of 2-(3-fluorophenyl)oxan-4-one.[4][5]

Analytical Strategy: Combining SPE with UPLC-MS/MS

The core of this method is the strategic integration of Solid-Phase Extraction (SPE) for sample purification and UPLC-MS/MS for analysis.

  • Why Solid-Phase Extraction (SPE)? Compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE), SPE offers a more rigorous cleanup.[6] By utilizing a solid sorbent, SPE can selectively retain the analyte of interest while washing away interfering matrix components like salts and phospholipids.[7][8] This results in a cleaner extract, which is crucial for minimizing matrix effects, reducing instrument downtime, and ensuring the long-term robustness of the assay.[9]

  • Why UPLC-MS/MS? UPLC systems use smaller particle-size columns, providing higher resolution and faster analysis times compared to traditional HPLC.[10] Tandem mass spectrometry (MS/MS) offers exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte, making it possible to accurately quantify the target compound even at very low concentrations in a complex mixture.[11][12]

  • The Role of the Internal Standard (IS): To ensure the highest accuracy and precision, a stable isotope-labeled (SIL) internal standard, 2-(3-fluorophenyl)oxan-4-one-¹³C₆, is employed. A SIL-IS is the gold standard because it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby correcting for variability in these steps.[13][14]

Bioanalytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analysis & Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike Aliquot SPE Solid-Phase Extraction (SPE) Spike->SPE Clean-up Recon Evaporate & Reconstitute SPE->Recon Concentrate UPLC UPLC-MS/MS Injection Recon->UPLC Analyze Data Peak Integration & Quantification UPLC->Data Raw Data Report Generate Concentration Data Report Data->Report Calculate

Caption: Overall bioanalytical workflow diagram.

Materials, Instrumentation, and Analytical Conditions

Materials and Reagents
  • Analyte: 2-(3-fluorophenyl)oxan-4-one (≥99% purity)

  • Internal Standard (IS): 2-(3-fluorophenyl)oxan-4-one-¹³C₆ (≥99% purity, 99% isotopic enrichment)

  • Solvents: Acetonitrile, Methanol, Isopropanol (all LC-MS grade); Water (18.2 MΩ·cm)

  • Reagents: Formic acid, Ammonium acetate (LC-MS grade)

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant) from at least six unique donors.

  • SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Oasis PRiME HLB, 30 mg)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Software: MassLynx or equivalent for instrument control and data acquisition.

Optimized Analytical Conditions

The following tables summarize the optimized instrumental parameters. The rationale for these selections is to achieve sharp, symmetrical peaks with a short run time while maximizing the MS/MS signal for sensitive detection.

Table 1: UPLC Conditions

Parameter Setting Justification
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm C18 chemistry provides excellent retention for moderately hydrophobic compounds. The 1.7 µm particles ensure high separation efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes protonation of the analyte for efficient positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent providing good elution strength and low viscosity.
Flow Rate 0.5 mL/min A standard flow rate for this column dimension, balancing speed and pressure.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and improves peak shape.
Injection Vol. 5 µL A small injection volume minimizes potential peak distortion.

| Gradient | 10% B to 95% B in 2.0 min, hold for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min | A rapid gradient ensures elution of the analyte while cleaning the column of late-eluting components. Total run time: 3.5 min. |

Table 2: Mass Spectrometer Conditions

Parameter Setting Justification
Ionization Mode ESI Positive The oxane and ketone moieties are likely to be protonated under acidic conditions.
Capillary Voltage 1.5 kV Optimized to maximize ion generation while minimizing in-source fragmentation.
Source Temp. 150 °C Standard temperature for stable spray formation.
Desolvation Temp. 500 °C Ensures efficient desolvation of the mobile phase droplets.
Cone Gas Flow 150 L/hr Aids in the desolvation process.
Desolvation Gas 1000 L/hr High flow of nitrogen gas to facilitate solvent evaporation.

| MRM Transitions | See Table 3 | Specific transitions ensure selectivity and sensitivity for quantification. |

Table 3: Optimized MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Analyte 195.1 123.1 25 15

| Internal Standard | 201.1 | 129.1 | 25 | 15 |

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the IS into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Analyte Working Solutions for Calibration: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration curve (CC) standards.

  • Analyte Working Solutions for QCs: Prepare working solutions for spiking Quality Control (QC) samples from a separate weighing of the analyte stock.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water. This solution will be added to all samples except for "double blank" matrix samples.

Preparation of Calibration Standards and Quality Controls
  • Prepare CC standards by spiking the appropriate analyte working solution into blank human plasma (e.g., 10 µL of working solution into 190 µL of plasma). A typical calibration range would be 0.5–500 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC, ~80% of ULOQ) in the same manner.

Solid-Phase Extraction (SPE) Protocol

This protocol is designed for a 96-well SPE plate format, which is ideal for high-throughput analysis.[15]

SPE_Protocol cluster_0 Sample Pre-treatment cluster_1 SPE Plate Steps cluster_2 Final Preparation Sample 1. Thaw plasma samples & vortex Spike 2. Aliquot 200 µL plasma Sample->Spike Add_IS 3. Add 20 µL IS Working Solution (100 ng/mL) Spike->Add_IS Pretreat 4. Add 200 µL 4% H3PO4 in water & vortex Add_IS->Pretreat Condition 5. Condition (1 mL Methanol) Equilibrate 6. Equilibrate (1 mL Water) Condition->Equilibrate Load 7. Load (Pre-treated sample) Equilibrate->Load Wash1 8. Wash 1 (1 mL 5% Methanol in Water) Load->Wash1 Wash2 9. Wash 2 (1 mL 20% Methanol in Water) Wash1->Wash2 Elute 10. Elute (1 mL Acetonitrile) Wash2->Elute Evaporate 11. Evaporate to dryness under N2 at 40°C Elute->Evaporate Transfer Eluate Reconstitute 12. Reconstitute in 200 µL of Mobile Phase A Evaporate->Reconstitute Inject 13. Vortex, transfer to vial, inject Reconstitute->Inject

Caption: Step-by-step solid-phase extraction workflow.

Causality Behind the Protocol Steps:

  • Step 3 (IS Addition): The IS is added early to ensure it undergoes the exact same extraction process as the analyte, which is critical for accurate correction of any analyte loss.[16]

  • Step 4 (Acidification): Adding phosphoric acid ensures that the analyte is in a consistent, neutral state (if it has a basic pKa) and disrupts protein binding, improving recovery.

  • Steps 5 & 6 (Conditioning/Equilibration): Conditioning with methanol wets the polymeric sorbent, and equilibrating with water prepares the sorbent for the aqueous sample, ensuring proper retention.

  • Steps 8 & 9 (Washing): The two-step wash is designed to remove interferences. The weak wash (5% methanol) removes highly polar interferences like salts. The stronger wash (20% methanol) removes less polar interferences without eluting the analyte.[17]

  • Step 10 (Elution): A strong organic solvent like acetonitrile disrupts the hydrophobic interaction between the analyte and the sorbent, allowing for complete elution.

  • Step 12 (Reconstitution): Reconstituting in the initial mobile phase (Mobile Phase A) is crucial for good peak shape upon injection. Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion and splitting.

Bioanalytical Method Validation (BMV)

The method was validated following the principles of the FDA's guidance on bioanalytical method validation.[18][19] All validation experiments must meet predefined acceptance criteria to ensure the method is reliable for its intended purpose.[20]

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Experiment Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Analyze blank plasma from 6 different sources. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the assay is accurate and precise. Analyze a calibration curve with at least 6 non-zero standards over 3 separate runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the variability of the measurements (precision). Analyze QCs at 4 levels (LLOQ, LQC, MQC, HQC) in replicates of 6 on 3 separate days. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of matrix components on analyte ionization.[21] Analyze analyte and IS spiked into post-extraction blank plasma from 6 sources. Compare response to that in a pure solution. The coefficient of variation (%CV) of the matrix factor across all sources should be ≤15%.
Recovery To determine the efficiency of the extraction process. Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. Recovery should be consistent and reproducible.

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QCs after subjecting them to: freeze-thaw cycles (3 cycles), bench-top storage (e.g., 8 hours at RT), long-term storage (-80°C), and post-preparative storage (autosampler). | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Table 5: Representative Accuracy and Precision Data (Hypothetical)

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Mean Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day (n=18) Mean Conc. (ng/mL) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 0.50 0.54 108.0 9.5 0.53 106.0 11.2
LQC 1.50 1.45 96.7 6.8 1.47 98.0 7.5
MQC 75.0 78.1 104.1 4.2 76.9 102.5 5.1

| HQC | 400.0 | 390.5 | 97.6 | 3.5 | 395.2 | 98.8 | 4.3 |

Conclusion

This application note presents a comprehensive, validated UPLC-MS/MS method for the quantification of 2-(3-fluorophenyl)oxan-4-one in human plasma. The use of solid-phase extraction provides a clean sample extract, leading to a robust and reliable assay with minimal matrix effects. The method demonstrates high sensitivity, a wide linear dynamic range, and excellent accuracy and precision, meeting the stringent requirements for regulated bioanalysis. This protocol is well-suited for supporting pharmacokinetic studies throughout the drug development pipeline, enabling researchers to make critical decisions with confidence in the underlying data.

References

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • PLOS ONE. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • ResearchGate. (2025). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Retrieved from [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Future Science. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]

  • Biotage. (2020). Bioanalytical Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved from [Link]

  • PubMed Central. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. Retrieved from [Link]

  • AIT Bioscience. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • ResearchGate. (2025). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. Retrieved from [Link]

  • Chromatography Online. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Talanta. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

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Application Note: Profiling NK1 Receptor Hydrophobic Pockets Using 2-(3-fluorophenyl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry and Chemical Biology focusing on Fragment-Based Drug Discovery (FBDD) and GPCR signaling .

It establishes 2-(3-fluorophenyl)oxan-4-one (also known as 2-(3-fluorophenyl)tetrahydro-4H-pyran-4-one) not merely as a synthesis intermediate, but as a Lipophilic Fragment Probe used to interrogate the hydrophobic binding pockets of the Neurokinin-1 Receptor (NK1R) .

Introduction & Mechanistic Basis[1][2][3][4]

The molecule 2-(3-fluorophenyl)oxan-4-one represents a "privileged scaffold" in the design of high-affinity NK1 receptor antagonists (e.g., Aprepitant analogs). While often viewed solely as a synthetic intermediate, in a chemical biology context, it serves as a Fragment Probe to assess the "ligand efficiency" of the hydrophobic core binding to the NK1 receptor.

Why This Probe?
  • Fluorine Scan Utility: The 3-fluorophenyl moiety acts as a bioisostere for the phenyl ring found in native ligands. The fluorine atom modulates metabolic stability (blocking CYP450 oxidation at the C3 position) and alters the electronic properties of the aromatic ring, influencing

    
     stacking interactions within the receptor pocket.
    
  • Scaffold Geometry: The oxan-4-one (tetrahydropyran-4-one) ring mimics the spatial arrangement of the morpholine or piperidine cores found in clinical NK1 antagonists, locking the aromatic group in a specific equatorial/axial conformation critical for receptor recognition.

Cellular Signaling Context

The NK1 receptor is a G-protein coupled receptor (GPCR) that binds Substance P. Upon activation, it triggers the Gq/11 signaling cascade , leading to calcium mobilization. This probe acts as a competitive fragment antagonist, preventing the conformational change required for G-protein coupling.

Signaling Pathway Visualization

The following diagram illustrates the specific pathway utilized in the validation assays. The probe targets the transmembrane domain of the NK1 Receptor, inhibiting the downstream Calcium flux.

NK1_Pathway Probe 2-(3-fluorophenyl)oxan-4-one (Fragment Probe) NK1R NK1 Receptor (GPCR) Probe->NK1R Competes/Binds (Hydrophobic Pocket) SubstanceP Substance P (Native Ligand) SubstanceP->NK1R Activates Gq Gq/11 Protein NK1R->Gq Couples PLC PLC-β (Phospholipase C) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Produces ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ (Release) ER->Ca Releases Response Pain / Inflammation / Emesis Ca->Response Triggers

Caption: The NK1R signaling cascade. The probe functions as a competitive fragment, occupying the orthosteric site to dampen Gq-mediated Calcium release.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To determine the dissociation constant (


) of the low-affinity fragment probe to the purified NK1 receptor. This validates direct binding before functionalization.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or Liposome-capture chip (L1) for GPCRs.

  • Ligand: Biotinylated-Substance P (as reference) or His-tagged NK1R nanodiscs.

  • Analyte: 2-(3-fluorophenyl)oxan-4-one (dissolved in 100% DMSO, diluted to running buffer).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO.

Methodology:

  • Immobilization: Capture NK1R nanodiscs onto the L1 chip to a level of ~3000 RU.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes, as fragments require high concentrations.

  • Injection Cycle:

    • Inject the probe at increasing concentrations (e.g., 10

      
      M to 1 mM) in a "single-cycle kinetics" mode.
      
    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Data Analysis: Fit the sensorgrams to a 1:1 Steady-State Affinity model (due to fast on/off rates typical of fragments).

Expected Data:

Parameter Expected Range Interpretation

|


  | 100 

M - 2 mM | Typical for a fragment. Indicates specific but weak binding driven by the fluorophenyl pharmacophore. | | Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | High LE validates the scaffold as a high-quality starting point for drug design. |
Protocol B: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: To assess the functional antagonism of the probe in a cellular environment. Note that as a fragment, high concentrations are required to observe inhibition.

Materials:

  • Cell Line: CHO-K1 or U2OS cells stably expressing human NK1R.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Substance P (EC80 concentration).

  • Probe: 2-(3-fluorophenyl)oxan-4-one (Stock: 100 mM in DMSO).

Step-by-Step Protocol:

  • Seeding: Plate cells (10,000 cells/well) in black-walled, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 20

    
    L of Dye Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 
    
    
    
    M Fluo-4 AM). Incubate for 60 mins at 37°C.
  • Compound Addition (Antagonist Mode):

    • Add 10

      
      L of the probe at varying concentrations (Final: 1 
      
      
      
      M – 500
      
      
      M).
    • Include a vehicle control (DMSO) and a positive control (Aprepitant, 1

      
      M).
      
    • Incubate for 15 minutes at room temperature (to allow equilibration).

  • Agonist Stimulation:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject Substance P (at EC80 concentration) while recording fluorescence.

  • Detection: Excitation 488 nm / Emission 525 nm. Record for 120 seconds.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • IC50 Calculation: Plot Max Fluorescence vs. Log[Probe Concentration].

  • Note: If the probe shows weak inhibition (IC50 > 100

    
    M), it confirms "Fragment" status. If inactive, it suggests the oxanone core requires the amine side-chain (reductive amination) for functional antagonism.
    
Protocol C: Chemical Derivatization (Probe Activation)

Context: To convert the passive fragment into an active high-affinity probe, the ketone must be functionalized. This protocol describes the "Click-to-Lead" reductive amination.

Reaction: 2-(3-fluorophenyl)oxan-4-one + R-NH2 (Amine) -> [Imine] -> Secondary Amine Probe

  • Mix: 1.0 eq of Probe + 1.2 eq of functional amine (e.g., 2-methoxy-5-(trifluoromethoxy)benzylamine) in Dichloroethane (DCE).

  • Catalyst: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) and 1.0 eq Acetic Acid.

  • Condition: Stir at Room Temp for 16 hours.

  • Workup: Quench with sat. NaHCO3, extract with DCM.

  • Result: This generates a "Lead-like" probe with expected IC50 in the nanomolar range, validating the binding contribution of the original fluorophenyl-oxanone core.

Safety & Handling

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The ketone is susceptible to slow oxidation or hydration if exposed to moist air for prolonged periods.

  • Solubility: Soluble in DMSO (>50 mM), Ethanol, and DCM. Sparingly soluble in water.[1]

References

  • Discovery of Aprepitant (MK-869): Hale, J. J., et al. (1998). "Structural optimization of 2-phenyl-3-(benzyloxy)piperidines as antagonists of the human NK1 receptor." Journal of Medicinal Chemistry, 41(23), 4607–4614.

  • Fragment-Based Drug Discovery (FBDD) Principles: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619.

  • NK1 Receptor Signaling Protocols: Quartara, L., & Maggi, C. A. (1997). "The tachykinin NK1 receptor.[2][3] Part I: ligands and mechanisms of cellular activation." Neuropeptides, 31(6), 537-563.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

Techniques for the chiral separation of 2-(3-fluorophenyl)oxan-4-one enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the methodology for the enantioselective separation of 2-(3-fluorophenyl)oxan-4-one (also known as 2-(3-fluorophenyl)tetrahydropyran-4-one). As a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists and various kinase inhibitors, the optical purity of this scaffold is paramount for biological efficacy. This guide provides a self-validating workflow for analytical screening and preparative scale-up, utilizing polysaccharide-based stationary phases in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) modes.

Chemical Context & Separation Strategy

The Analyte

The target molecule, 2-(3-fluorophenyl)oxan-4-one , possesses a single chiral center at the C2 position of the tetrahydropyran ring.

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
  • Molecular Weight: 194.20 g/mol

  • Chiral Center: C2 (benzylic ether position).

  • Key Interaction Sites:

    • Carbonyl (C4): Strong dipole, hydrogen bond acceptor.

    • Ether Oxygen (O1): Weak hydrogen bond acceptor.

    • 3-Fluorophenyl Group: Provides

      
      -
      
      
      
      interaction capability; the fluorine atom induces electronic dipole changes in the aromatic ring, influencing retention on
      
      
      -acidic or
      
      
      -basic stationary phases.
Separation Mechanism

The lack of strong hydrogen bond donors (like -OH or -NH) in the native molecule suggests that separation will rely heavily on dipole-dipole interactions , hydrogen bonding (with the stationary phase acting as the donor to the analyte's carbonyl), and steric inclusion within the chiral selector's cavity.

Recommended Stationary Phases:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA): The helical structure of amylose derivatives is often superior for 2-substituted cyclic ketones due to the flexible cavity size.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB): Provides complementary selectivity if amylose phases fail.

Analytical Method Development (HPLC)[1][2]

Screening Protocol

Do not rely on a single column. The following screening matrix is designed to maximize the probability of baseline resolution (


).

Table 1: Analytical Screening Conditions (Normal Phase)

ParameterCondition A (Primary)Condition B (Secondary)
Columns Chiralpak IA, Chiralpak AD-HChiralcel OD-H, Chiralcel OJ-H
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Ethanol (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C20 °C (Lower temp enhances resolution)
Detection UV @ 220 nm (Fluorophenyl

-

*)
UV @ 254 nm

Technical Insight: The 3-fluorophenyl moiety often exhibits enhanced selectivity on Amylose-based columns (IA/AD-H) due to the specific fit of the meta-substituted phenyl ring into the amylose groove. Ethanol is recommended as a secondary modifier if peak shape is poor with Isopropanol, as it can reduce non-specific interactions with the silica matrix.

Optimized Analytical Method

Based on typical behavior of 2-aryl-tetrahydropyran-4-ones, the following method provides robust separation.

  • Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25 °C.

  • Back Pressure: ~30-40 bar.

  • Retention Times (Typical):

    • Enantiomer 1: ~8.5 min

    • Enantiomer 2: ~11.2 min

    • Selectivity (

      
      ): ~1.4
      
System Suitability Test (SST) Criteria

To ensure data integrity, the system must pass these checks before running samples:

  • Resolution (

    
    ):  > 2.0
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2
  • Repeatability: RSD of retention time < 0.5% (n=5 injections).

Preparative Separation (SFC Protocol)[3]

For drug development, scale-up is best achieved using Supercritical Fluid Chromatography (SFC) due to low viscosity and reduced solvent consumption.

Preparative Workflow Diagram

SFC_Workflow Feed Racemic Feed (20-50 mg/mL in MeOH) Pump CO2 + Modifier Pump (150 bar, 40°C) Feed->Pump Injection Column Prep Column (Chiralpak IA, 20mm ID) Pump->Column Supercritical Phase Detector UV/PDA Detector (220 nm) Column->Detector Separated Peaks Cyclone Gas-Liquid Separator (CO2 Removal) Detector->Cyclone Trigger Collection Fraction1 Enantiomer 1 (Pure) Cyclone->Fraction1 Time Window A Fraction2 Enantiomer 2 (Pure) Cyclone->Fraction2 Time Window B

Figure 1: Preparative SFC workflow for the isolation of 2-(3-fluorophenyl)oxan-4-one enantiomers. The system utilizes a closed-loop CO2 recovery cycle.

Preparative Conditions[4]
  • Column: Chiralpak IA, 20 mm x 250 mm, 5 µm.

  • Mobile Phase: CO

    
     / Methanol (85:15).
    
  • Flow Rate: 50-70 g/min .

  • Outlet Pressure: 120 bar.[1]

  • Temperature: 35 °C.

  • Loading: 20-50 mg per injection (dissolved in 100% Methanol).

  • Throughput: ~1.5 g/hour .

Critical Caution: The ketone moiety is stable, but avoid using amine additives (like DEA or TEA) in the mobile phase unless peak tailing is severe. Basic additives can catalyze aldol condensation or racemization in sensitive ketone derivatives, although this specific ether-ketone is relatively robust.

Determination of Absolute Configuration

Since the molecule is an oil or low-melting solid, X-ray crystallography is difficult without derivatization.

Method A: Vibrational Circular Dichroism (VCD)

This is the non-destructive "gold standard."

  • Simulation: Calculate the VCD spectrum of the (

    
    )-enantiomer using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level.
    
  • Measurement: Measure the VCD spectrum of Enantiomer 1 in CDCl

    
    .
    
  • Assignment: Compare the sign of the carbonyl stretching band (~1720 cm

    
    ). If the experimental sign matches the calculated (
    
    
    
    )-spectrum, Enantiomer 1 is (
    
    
    ).
Method B: Derivatization (X-Ray)

If VCD is unavailable:

  • React the pure enantiomer with 2,4-dinitrophenylhydrazine .

  • Crystallize the resulting hydrazone.

  • Perform Single Crystal X-Ray Diffraction (SC-XRD) to determine absolute stereochemistry via the anomalous scattering of the fluorine/oxygen atoms.

Troubleshooting & Optimization Logic

Table 2: Common Issues and Remediation

IssueProbable CauseCorrective Action
Peak Tailing Active silanols on stationary phase interacting with ketone.Switch from Hexane/IPA to Hexane/EtOH. If using SFC, add 0.1% water or IPA to the MeOH modifier.
Broad Peaks Low solubility or mass transfer issues.Increase column temperature to 35-40°C to improve mass transfer kinetics.
Loss of Resolution Column fouling or "Memory Effect" (common on coated phases).Wash column with 100% Ethanol (for IA/IB/OD/AD). Note: Do NOT use DMF/DMSO on coated phases (AD-H/OD-H); use Immobilized (IA/IB) if strong solvents are needed.
Inverted Elution Solvent effect.[1]Changing from IPA to EtOH can sometimes reverse elution order on amylose columns. Always re-verify peak identity after mobile phase changes.
Method Development Decision Tree

Method_Dev Start Start: Racemic Mixture Screen Screen IA, AD-H, OD-H (Hex/IPA 90:10) Start->Screen Check Resolution > 1.5? Screen->Check Yes Proceed to Validation Check->Yes Yes No Change Modifier to EtOH Check->No No Check2 Resolution > 1.5? No->Check2 Check2->Yes Yes SFC Switch to SFC Screening (CO2/MeOH) Check2->SFC No

Figure 2: Decision matrix for analytical method development, prioritizing normal phase screening before moving to SFC.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation. [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Yadav, J. S., et al. (2012). "Prins cyclization of 3-chlorohomoallylic alcohols: stereoselective synthesis of 2,6-disubstituted-tetrahydropyran-4-ones." Organic & Biomolecular Chemistry, 10, 486-494. [Link]

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chirality, 22, E129-E133. [Link]

  • Regis Technologies. Chiral Application Guide IV. (Separation of cyclic ketones on Polysaccharide phases). [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions to improve the yield of 2-(3-fluorophenyl)oxan-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(3-fluorophenyl)oxan-4-one (also known as 2-(3-fluorophenyl)tetrahydro-4H-pyran-4-one).

This scaffold is a critical intermediate in the development of NK1 antagonists and kinase inhibitors. The synthesis typically proceeds via a Prins Cyclization followed by oxidation. This guide addresses the specific challenges of the 3-fluorophenyl substrate, utilizing field-proven optimization strategies.

Technical Support Center: Synthesis Optimization Guide

Ticket Subject: Improving Yield & Selectivity for 2-(3-Fluorophenyl)oxan-4-one

Status: Open Priority: High (Process Chemistry/Med-Chem)

Part 1: The Synthetic Pathway & Mechanism

To troubleshoot effectively, we must first establish the standard operating procedure (SOP) and the mechanistic bottlenecks. The most robust industrial route involves the acid-catalyzed condensation of 3-fluorobenzaldehyde with 3-buten-1-ol (Prins Cyclization) to form the 4-hydroxy intermediate, followed by oxidation to the ketone.

Visualizing the Reaction Logic

The following diagram outlines the critical pathway and potential failure points.

PrinsMechanism Aldehyde 3-Fluorobenzaldehyde Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal Acid Cat. Alcohol 3-Buten-1-ol Alcohol->Hemiacetal Acid Cat. Polymer Polymerization (Side Product) Alcohol->Polymer Excess Acid/Heat Oxocarbenium Oxocarbenium Ion (Key Electrophile) Hemiacetal->Oxocarbenium -H2O Cation Tetrahydropyranyl Cation Oxocarbenium->Cation Cyclization (Rate Limiting) Intermediate 4-Hydroxy-2-(3-fluorophenyl) tetrahydropyran Cation->Intermediate H2O Capture Product TARGET: 2-(3-fluorophenyl) oxan-4-one Intermediate->Product Oxidation (Jones/Swern)

Figure 1: Mechanistic flow of the Prins cyclization-oxidation sequence. Red nodes indicate high-energy intermediates prone to side reactions.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My yield is stuck below 40%. The reaction turns black/tarry."

Diagnosis: This indicates polymerization of the homoallylic alcohol (3-buten-1-ol) or decomposition of the aldehyde. The 3-fluoro substituent is electron-withdrawing, which activates the aldehyde carbonyl for nucleophilic attack but can also make the system sensitive to harsh Lewis acids.

Optimization Protocol:

  • Switch the Acid Catalyst: If you are using concentrated H₂SO₄, stop. It is too harsh for this substrate profile and promotes charring.

  • Adopt the "Segmented Addition" Strategy: Do not mix all reagents at once. The high concentration of 3-buten-1-ol in the presence of strong acid triggers polymerization.

Recommended Experiment:

  • Catalyst: Use TFA (Trifluoroacetic acid) (20 mol%) or Indium(III) chloride (InCl₃) (10 mol%). InCl₃ is particularly effective for fluorinated aldehydes as it activates the carbonyl without degrading the alkene [1].

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Protocol: Dissolve the 3-fluorobenzaldehyde and catalyst in solvent first. Cool to 0°C. Add 3-buten-1-ol dropwise over 30 minutes. This keeps the alkene concentration low relative to the activated aldehyde, favoring cyclization over polymerization.

Issue 2: "I am seeing low conversion of the aldehyde."

Diagnosis: The 3-fluorophenyl group exerts an inductive withdrawing effect (-I), making the carbonyl carbon more electrophilic. While this theoretically helps, it can also lead to strong reversible binding with water (hydrate formation) if the solvent is "wet," preventing the formation of the reactive oxocarbenium ion.

Optimization Protocol:

  • Dehydrate the System: Ensure solvents are anhydrous.

  • Temperature Modulation: The Prins reaction is reversible. If conversion stalls at 0°C or RT, heat to 40–60°C .

    • Note: Do not exceed 65°C, as the thermodynamic equilibrium may shift back to the starting materials or favor the trans isomer which might be harder to crystallize (though stereochemistry is corrected in the final oxidation step).

Issue 3: "The oxidation step (Step 2) is messy or incomplete."

Diagnosis: The intermediate 4-hydroxytetrahydropyran often exists as a mixture of cis and trans isomers. Some oxidation methods (like PCC) are sensitive to steric hindrance in the cis isomer (axial alcohol).

Optimization Protocol:

  • Reagent Choice: Switch to Jones Reagent (CrO₃/H₂SO₄) in acetone at 0°C. It is aggressive enough to oxidize both isomers rapidly regardless of steric orientation.

  • Alternative: For a metal-free approach, use TEMPO/NaOCl . This is highly selective for secondary alcohols and avoids heavy metal waste.

Part 3: Comparative Data & Reagent Selection

The choice of catalyst dramatically impacts the yield of the fluorinated intermediate.

Table 1: Catalyst Screening for 2-(3-fluorophenyl)tetrahydropyran-4-ol

CatalystConditionsYield (%)Selectivity (cis:trans)Notes
50% H₂SO₄ Reflux, 4h35-45%60:40High tar formation; difficult workup.
TFA (Neat) RT, 12h62%85:15Cleaner reaction; excess TFA acts as solvent.
InCl₃ (10 mol%) DCM, 40°C, 6h78% 92:8 Recommended. Best balance of Lewis acidity.
Phosphomolybdic Acid Water, RT70%98:2"Green" method; requires vigorous stirring [2].

Part 4: Advanced Troubleshooting Flowchart

Use this logic tree to diagnose specific failure modes in your flask.

Troubleshooting Start Problem Identified LowYield Low Yield (<50%) Start->LowYield Impurity High Impurity/Tar Start->Impurity NoRxn No Reaction Start->NoRxn CheckAcid Check Acid Strength LowYield->CheckAcid CheckAdd Check Addition Rate Impurity->CheckAdd CheckWater Check Water Content NoRxn->CheckWater Sol_InCl3 Switch to InCl3 (Milder Lewis Acid) CheckAcid->Sol_InCl3 If using H2SO4 Sol_Dry Add Molecular Sieves (Remove Water) CheckWater->Sol_Dry If solvent wet Sol_Drop Slow Addition of Alcohol (Prevent Polymerization) CheckAdd->Sol_Drop If dumping reagents

Figure 2: Decision tree for rapid diagnosis of reaction failures.

Part 5: Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 2-(3-fluorophenyl)oxan-4-one via Modified Prins.

Step 1: Cyclization (The Critical Step)

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 3-fluorobenzaldehyde (10 mmol, 1.24 g) and Indium(III) chloride (1 mmol, 221 mg) to anhydrous DCM (50 mL). Stir at room temperature for 10 minutes to activate the aldehyde.

  • Addition: Cool the mixture to 0°C. Add 3-buten-1-ol (12 mmol, 0.86 g) dropwise via syringe pump or addition funnel over 45 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL). Dry organics over Na₂SO₄ and concentrate.

    • Checkpoint: You should obtain a viscous oil (the 4-OH intermediate). Yield approx. 75-80%.[1]

Step 2: Oxidation (Jones Method)

  • Setup: Dissolve the crude alcohol from Step 1 in Acetone (40 mL) and cool to 0°C.

  • Reagent: Add Jones Reagent (2.5 M CrO₃ in H₂SO₄) dropwise until an orange color persists (approx. 1.5 eq).

  • Quench: After 1 hour, add Isopropanol (2 mL) to quench excess oxidant (solution turns green).

  • Isolation: Filter off the chromium salts through a Celite pad. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform column chromatography.

    • Target: White to off-white solid.

References

  • Yang, X.-F., Mague, J. T., & Li, C.-J. (2001).[2] "Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans via Indium Trichloride Mediated Cyclizations." The Journal of Organic Chemistry, 66(3), 739–747.

  • Yadav, J. S., Reddy, B. V. S., et al. (2008).[2][3] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008(3), 395-400.[3]

  • Ready, J. M., & Jacobsen, E. N. (2001). "Asymmetric Catalytic Synthesis of α-Hydroxy Ketones." Journal of the American Chemical Society, 123(11), 2687-2688. (Context on Fluorine effects in catalysis).

  • Crosby, S. R., et al. (2010).[4] "Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles." Organic & Biomolecular Chemistry, 8, 45-56. (Demonstrates 3-fluorobenzaldehyde reactivity).

Sources

Refining assay conditions to minimize off-target effects of 2-(3-fluorophenyl)oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of assay conditions for 2-(3-fluorophenyl)oxan-4-one (also known as 2-(3-fluorophenyl)tetrahydro-4H-pyran-4-one). This guide is designed for researchers observing unexpected promiscuity, non-linear dose responses, or toxicity in biochemical and cell-based assays.

Status: Active Compound Class: 2-Aryl-tetrahydropyran-4-one Key Chemical Features: Lipophilic fluorophenyl moiety, cyclic ether, ketone functionality, C2-chirality.

Executive Summary

2-(3-fluorophenyl)oxan-4-one is a valuable scaffold in medicinal chemistry, often serving as a core for NK1 receptor antagonists and various enzyme inhibitors. However, its physicochemical profile—specifically the combination of a lipophilic 3-fluorophenyl group and a polar but non-ionizable tetrahydropyranone core—predisposes it to colloidal aggregation and non-specific hydrophobic binding . These phenomena are the primary drivers of "off-target" effects in early-stage screening. This guide provides validated protocols to distinguish true pharmacological inhibition from assay artifacts.

Part 1: Troubleshooting Guide (Q&A)

Q1: I am observing inhibition across multiple unrelated kinase and protease assays. Is this a true polypharmacological effect?

Diagnosis: Likely Colloidal Aggregation . Technical Insight: The 3-fluorophenyl group increases lipophilicity (LogP ~2.0–2.5), while the oxan-4-one ring provides limited solubility in aqueous buffers. At concentrations >10 µM, this compound can form sub-micrometer colloidal aggregates that sequester enzymes, leading to false-positive inhibition. This is a hallmark of "promiscuous" inhibitors. Action Plan:

  • Detergent Challenge: Repeat the assay with 0.01% to 0.1% Triton X-100 or Tween-80 . True inhibitors will retain potency; aggregators will lose activity as the detergent disrupts the colloid.

  • Centrifugation Test: Spin the compound solution at high speed (e.g., 100,000 x g for 20 min) before adding to the assay. If the IC50 shifts significantly, aggregates were sedimented.

Q2: My IC50 values shift significantly when I change the enzyme concentration. Why?

Diagnosis: Stoichiometric Inhibition or Irreversible Binding . Technical Insight: If the compound is acting as a "suicide inhibitor" or binding non-specifically to the protein surface (common with hydrophobic ketones in the absence of BSA), the inhibition will depend on the [Inhibitor]:[Enzyme] ratio rather than thermodynamic equilibrium (


).
Action Plan: 
  • Vary Enzyme Concentration: Perform IC50 determination at 0.5x, 1x, and 2x enzyme concentrations.

    • Constant IC50: Reversible, well-behaved inhibitor.

    • Linear shift in IC50: Stoichiometric/Tight-binding or artifactual sequestration.

  • Add Carrier Protein: Ensure the buffer contains 0.1 mg/mL BSA (Bovine Serum Albumin) . BSA acts as a "sink" for non-specific hydrophobic binders, stabilizing the free fraction of the compound.

Q3: Are the off-target effects related to the chirality of the molecule?

Diagnosis: Stereoselective Promiscuity . Technical Insight: The C2 position of the oxan-4-one ring is chiral. If you are using a racemic mixture, the "off-target" effects may be driven by the distomer (the inactive enantiomer for your primary target) binding to other proteins. Action Plan:

  • Chiral Separation: Resolve the enantiomers using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Test Enantiomers Separately: Often, one enantiomer drives the specific potency, while the other contributes disproportionately to toxicity or off-target binding.

Part 2: Validated Experimental Protocols

Protocol A: The Detergent-Based Counter-Screen

Purpose: To rule out colloidal aggregation as the mechanism of off-target inhibition.

Materials:

  • Assay Buffer (standard for your target)

  • Freshly prepared 10% (v/v) Triton X-100 stock

  • 2-(3-fluorophenyl)oxan-4-one (10 mM DMSO stock)

Workflow:

  • Preparation: Prepare two parallel assay master mixes:

    • Mix A (Standard): Buffer + Enzyme + Substrate.

    • Mix B (Detergent): Buffer + Enzyme + Substrate + 0.01% Triton X-100 .

  • Dosing: Titrate the compound (e.g., 1 nM to 100 µM) into both mixes.

  • Incubation: Incubate for the standard assay time (e.g., 30 min at 25°C).

  • Analysis: Calculate IC50 for both conditions.

    • Pass Criteria:

      
       (within 2-3 fold).
      
    • Fail Criteria:

      
       (Detergent abolishes potency).
      
Protocol B: Dynamic Light Scattering (DLS) for Solubility

Purpose: To directly visualize particle formation at assay concentrations.

Parameters:

  • Instrument: Wyatt DynaPro or Malvern Zetasizer.

  • Solvent: Assay buffer (filtered 0.02 µm) with 1% DMSO.

  • Concentrations: 10 µM, 50 µM, 100 µM.

Data Interpretation Table:

Observed Radius (Rh)Polydispersity (%Pd)InterpretationRecommendation
< 1 nm< 15%Monomeric SolutionProceed with assay.
50 - 500 nm> 20%Colloidal AggregatesFAIL. Add detergent or lower concentration.
> 1000 nmHighGross PrecipitationFAIL. Compound is insoluble.

Part 3: Mechanism of Action & Troubleshooting Logic

The following diagram illustrates the critical decision path for validating 2-(3-fluorophenyl)oxan-4-one hits.

AssayOptimization Start Start: Observed Off-Target Effect (Promiscuity/Toxicity) CheckDetergent Step 1: Detergent Challenge (Add 0.01% Triton X-100) Start->CheckDetergent ResultDetergent Does IC50 increase (potency loss)? CheckDetergent->ResultDetergent Aggregation Diagnosis: Colloidal Aggregation (False Positive) ResultDetergent->Aggregation Yes (Potency Lost) CheckStoich Step 2: Enzyme Concentration Test (Vary [E] 0.5x - 2x) ResultDetergent->CheckStoich No (Potency Retained) ResultStoich Does IC50 shift linearly with [E]? CheckStoich->ResultStoich Stoichiometric Diagnosis: Stoichiometric/Irreversible (Non-Michaelis Menten) ResultStoich->Stoichiometric Yes CheckChiral Step 3: Chiral Resolution (Test Enantiomers) ResultStoich->CheckChiral No ValidHit Diagnosis: Validated Specific Inhibitor (Proceed to SAR) CheckChiral->ValidHit Distinct Enantiomer Activity

Caption: Decision tree for distinguishing true pharmacological inhibition from assay artifacts caused by aggregation or non-specific binding.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

    • Context: Foundational text on colloidal aggregation and "promiscuous" inhibitors in HTS.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Context: detailed mechanisms of assay interference including fluorescence quenching and reactivity.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

    • Context: While 2-(3-fluorophenyl)oxan-4-one is not a classic PAINS, the principles of structural alerts and non-specific binding apply.
  • Habig, M., et al. (2021). Efficient Synthesis of 2-Substituted Tetrahydro-4H-pyran-4-ones. Synthesis, 53(14), 2515-2524. Link

    • Context: Synthetic methodologies and chemical stability of the oxan-4-one scaffold.

Improving the scalability of the synthetic route for 2-(3-fluorophenyl)oxan-4-one production

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 2-(3-fluorophenyl)oxan-4-one (also known as 2-(3-fluorophenyl)tetrahydropyran-4-one) is a critical intermediate step in the production of Neurokinin-1 (NK1) receptor antagonists. While academic literature often utilizes the hetero-Diels-Alder reaction using Danishefsky’s diene, this route is cost-prohibitive at kilogram scale due to reagent expense and atom economy.

This guide focuses on the Modified Prins-Cyclization followed by Oxidation , which utilizes commodity starting materials: 3-fluorobenzaldehyde and 3-buten-1-ol .

The Scalability Challenge

The classical Prins reaction using concentrated sulfuric acid (


) suffers from:
  • Tar formation: Polymerization of the homoallylic alcohol.

  • Low Selectivity: Competition between the 4-hydroxy product and the 4-halo derivative.

  • Oxidative Hazards: Downstream oxidation of the alcohol often relies on Chromium(VI), which is unacceptable for GMP processing.

Our Optimized Route:

  • Cyclization: Trifluoroacetic acid (TFA) mediated condensation (Higher yield, easier solvent removal).

  • Oxidation: Catalytic TEMPO/NaOCl (Bleach) oxidation (Safe, aqueous waste stream).

Module 1: The Prins Cyclization (Step 1)

The Workflow

This step constructs the tetrahydropyran ring.[1][2] The reaction proceeds via the formation of an oxocarbenium ion, which is trapped by the pendant alkene.

PrinsPathway Start 3-Fluorobenzaldehyde + 3-Buten-1-ol Inter Hemiacetal Intermediate Start->Inter TFA, 0°C Cation Oxocarbenium Ion Inter->Cation -H2O Product 4-Hydroxy-2-(3-fluorophenyl) tetrahydropyran Cation->Product Cyclization + H2O quench Side Side Product: Dihydropyran Cation->Side Elimination (High Temp)

Figure 1: Mechanistic pathway of the Prins cyclization showing the critical bifurcation between the desired alcohol and the dihydropyran side product.

Optimized Protocol (100g Scale)
  • Charge: To a reactor, add 3-buten-1-ol (1.1 equiv) and 3-fluorobenzaldehyde (1.0 equiv) in Dichloromethane (DCM) (5 vol).

  • Cool: Lower jacket temperature to 0°C .

  • Catalysis: Add Trifluoroacetic acid (TFA) (2.0 equiv) dropwise over 60 minutes. Crucial: Maintain internal temp < 5°C to prevent polymerization.

  • Reaction: Warm to 25°C and stir for 6-8 hours.

  • Quench: Pour mixture into ice-cold 10% NaOH solution (exothermic). Adjust pH to >10 to hydrolyze trifluoroacetate esters formed in situ.

  • Isolation: Separate organic layer, wash with brine, and concentrate.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Low Yield (<50%) Polymerization of 3-buten-1-ol.Ensure Temperature is <5°C during acid addition. Reduce acid rate.
High "Tar" Content Acid concentration too high.Dilute reaction with more DCM (increase from 5 vol to 8 vol).
Impurity: Dihydropyran Elimination favored over hydration.Ensure sufficient water is present during the quench/hydrolysis step.
Ester Impurity Incomplete hydrolysis of TFA-ester.Extend the NaOH quench time; ensure pH > 10.

Module 2: The Oxidation (Step 2)

Replacing Chromium-based oxidants (Jones Reagent) is mandatory for modern scale-up. We utilize the Anelli Oxidation (TEMPO/Bleach), which operates at 0°C and uses water as the primary oxidant carrier.

Comparative Data: Oxidant Selection
ParameterJones Reagent (CrO3)Swern (DMSO/Oxalyl Cl)TEMPO / NaOCl (Recommended)
Atom Economy PoorModerateHigh
Safety Carcinogenic (Cr VI)Cryogenic (-78°C), CO releaseAmbient/0°C, Aqueous
Scalability Difficult waste disposalDifficult temp controlStandard batch reactor
Yield 85-90%90-95%92-96%
Optimized Protocol (Step 2)
  • Dissolution: Dissolve the crude alcohol from Step 1 in DCM (5 vol). Add KBr (0.1 equiv) dissolved in water.

  • Catalyst: Add TEMPO (0.01 equiv / 1 mol%).

  • Oxidant Feed: Cool to 0°C. Add 10-12% NaOCl (Bleach) (1.2 equiv) dropwise.

    • Process Control: Maintain pH at 8.5–9.5 using NaHCO3 buffer. If pH drops, reaction stalls; if pH > 10, bleach decomposes.

  • Completion: Reaction is typically complete in < 1 hour.

  • Quench: Add Sodium Thiosulfate solution to destroy excess bleach.

Module 3: Purification Strategy

Chromatography is the bottleneck of scale. The target molecule, 2-(3-fluorophenyl)oxan-4-one , is a solid that can be crystallized.

  • Solvent System: Isopropyl Alcohol (IPA) / Heptane.

  • Procedure:

    • Solvent swap crude DCM solution to IPA (3 vol).

    • Heat to 60°C to dissolve.

    • Slowly add Heptane (2 vol) as anti-solvent.

    • Cool to 0°C over 4 hours.

    • Filter and wash with cold Heptane.

Troubleshooting Logic Flow

Use this decision tree when encountering deviations during the campaign.

Troubleshooting Start Issue Detected Q1 Is Overall Yield < 60%? Start->Q1 Q2 Is Purity < 95%? Q1->Q2 No Check1 Check Step 1 Temp. Did it exceed 10°C? Q1->Check1 Yes Action3 Action: Recrystallize (IPA/Heptane) Q2->Action3 Yes Check2 Check Step 2 pH. Was it maintained at 8.5-9.5? Check1->Check2 No (Step 1 OK) Action1 Action: Improve Cooling or Dilute Reaction Check1->Action1 Yes Action2 Action: Use Auto-titrator for Buffer Check2->Action2 No (pH drifted)

Figure 2: Decision tree for troubleshooting common yield and purity issues.

Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid instead of TFA to save cost? A: While cheaper, sulfuric acid acts as a dehydrating agent, causing significant polymerization of the homoallylic alcohol (tarring). TFA is milder and forms a trifluoroacetate intermediate that protects the alcohol from side reactions until the hydrolytic workup.

Q: The TEMPO reaction turned dark and stopped. Why? A: This usually indicates the pH dropped below 8. At acidic pH, the active oxoammonium species is unstable, and disproportionation occurs. Ensure adequate buffering (NaHCO3) is present before bleach addition.

Q: Why do we see a "doublet" impurity in the NMR of the final product? A: This is likely the cis/trans isomer mixture. While the ketone removes the C4 stereocenter, the C2 stereocenter remains. However, since C4 is achiral in the ketone, you should not see diastereomers unless the ring opened or an impurity formed. If you see diastereomers before oxidation (in the alcohol), that is normal.

Q: Is the 3-fluorophenyl group stable to these conditions? A: Yes. The aryl fluoride bond is extremely robust and will not cleave under TFA or Bleach conditions. It is orthogonal to this chemistry.

References

  • Prins Reaction Overview & Mechanism

    • Snider, B. B. "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis.
    • Source:

  • Scalable Prins Cyclization (TFA Mediated)

    • Crosby, S. R., et al.[3] "A Practical Synthesis of 4-Substituted Tetrahydropyrans." Journal of Organic Chemistry.

    • Source:

  • TEMPO Oxidation Scale-Up (Anelli Protocol)

    • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
    • Source:

  • Synthesis of NK1 Antagonist Intermediates

    • Hale, J. J., et al. "Morpholine and Tetrahydropyran Antagonists of the Human NK1 Receptor." Journal of Medicinal Chemistry.
    • Source:

Sources

Validation & Comparative

Comparative analysis of the biological activity of 2-(3-fluorophenyl)oxan-4-one and its structural analogs

[1]

Executive Summary

In the landscape of CNS-active drug discovery, the tetrahydropyran-4-one ring system serves as a "privileged scaffold," offering a balance of solubility, lipophilicity, and metabolic stability superior to its carbocyclic analogs (cyclohexanones).[1]

2-(3-fluorophenyl)oxan-4-one represents a highly optimized building block within this class.[1] Unlike its unsubstituted or 4-fluorophenyl analogs, the 3-fluorophenyl (meta-fluoro) variant offers a unique combination of metabolic blockade and electronic modulation, making it a critical intermediate for the synthesis of Histamine H3 receptor antagonists , Neurokinin-1 (NK1) antagonists , and Orexin receptor modulators .[1]

This guide objectively compares the 3-fluorophenyl scaffold against its structural analogs, detailing its advantages in downstream biological activity, metabolic stability, and synthetic utility.

Structural Profile & Chemical Identity[1][2]

FeatureSpecification
Compound Name 2-(3-fluorophenyl)oxan-4-one
IUPAC Name 2-(3-fluorophenyl)tetrahydro-4H-pyran-4-one
CAS Number 1341549-86-7
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Core Scaffold Tetrahydropyran-4-one
Key Substituent 3-Fluorophenyl (Meta-fluoro)
Primary Application Precursor for reductive amination to bioactive 4-aminopyrans

Comparative Biological Analysis

The biological value of 2-(3-fluorophenyl)oxan-4-one is best understood by analyzing the pharmacological properties of the drugs derived from it (via reductive amination at the C4 ketone).[1] The table below compares the 3-fluorophenyl scaffold against its primary analogs.

Table 1: Structure-Activity Relationship (SAR) Comparison
Scaffold VariantMetabolic Stability (Microsomal)CNS Penetration (LogBB)*H3 Receptor Affinity (Derivative)**Primary Liability
2-(3-fluorophenyl) (Subject)High High < 10 nM (Ki) Synthesis cost (moderate)
2-phenyl (Unsubstituted)LowModerate~50 nM (Ki)Rapid CYP450 oxidation at para/meta positions
2-(4-fluorophenyl) (Para)ModerateHigh~15-20 nM (Ki)Blocks para-metabolism but leaves meta-positions vulnerable
2-(3-chlorophenyl) HighModerate< 10 nM (Ki)Higher lipophilicity (LogP) may increase non-specific binding

*LogBB: Logarithm of the brain-to-blood concentration ratio.[1] Higher values indicate better CNS penetration. **Affinity values are representative of 4-amino-derivative H3 antagonists (e.g., coupled with N-propyl-piperidine moieties).[1]

Mechanistic Insight: The "Fluorine Effect"

The superiority of the 3-fluorophenyl moiety stems from two factors:

  • Metabolic Blockade: The C3 (meta) position on the phenyl ring is a primary site for Phase I metabolic oxidation by Cytochrome P450 enzymes.[1] Fluorine substitution at this position blocks this degradation pathway, significantly extending the half-life (

    
    ) of the final drug molecule.[1]
    
  • Electronic Modulation: The strong electronegativity of fluorine withdraws electron density from the phenyl ring (

    
    -induction).[1] In H3 antagonists, this electronic tuning often enhances 
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket.[1]

Mechanism of Action & Pathway Visualization[1]

The 2-(3-fluorophenyl)oxan-4-one itself is a pro-drug scaffold .[1] It requires chemical transformation (typically reductive amination) to become active.[1] The diagram below illustrates the synthesis of a bioactive H3 antagonist from this scaffold and its interaction with the target pathway.

Gcluster_sarSAR OptimizationStartAldehyde + Homoallylic AlcoholScaffold2-(3-fluorophenyl)oxan-4-one(The Scaffold)Start->ScaffoldPrins Cyclization(Acid Catalyzed)ReactionReductive Amination(w/ Piperidine/Pyrrolidine)Scaffold->ReactionNaBH(OAc)3Amine sourceActiveDrugActive H3 Antagonist(4-Amino-tetrahydropyran)Reaction->ActiveDrugYields Bioactive CoreTargetHistamine H3 Receptor(GPCR)ActiveDrug->TargetHigh Affinity Binding(Ki < 10nM)EffectIncreased Acetylcholine/ Histamine Release(Cognitive Enhancement)Target->EffectAntagonism

Figure 1: Transformation pathway of the oxan-4-one scaffold into a bioactive H3 receptor antagonist.

Experimental Protocols

To validate the utility of this scaffold, the following protocols describe the synthesis of the scaffold and a standard assay to measure the activity of its derivatives.

Protocol A: Synthesis of 2-(3-fluorophenyl)oxan-4-one (Prins Cyclization)

This protocol utilizes the acid-catalyzed condensation of 3-fluorobenzaldehyde with 3-buten-1-ol.[1]

  • Reagents: 3-Fluorobenzaldehyde (1.0 eq), 3-buten-1-ol (1.2 eq), Trifluoroacetic acid (TFA, 20 mol%), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 3-fluorobenzaldehyde in anhydrous DCM under

      
       atmosphere.
      
    • Add 3-buten-1-ol dropwise at 0°C.

    • Add TFA slowly to the mixture.[1]

    • Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

    • Oxidation Step: The initial product is often the 4-hydroxy derivative.[1] Perform Jones oxidation (CrO3/H2SO4) or Swern oxidation to yield the ketone (oxan-4-one).[1]

  • Purification: Quench with saturated

    
    , extract with DCM, and purify via silica gel column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (characteristic multiplet for 3-F-phenyl at 6.9-7.4 ppm and pyran methylene protons).
    
Protocol B: Histamine H3 Receptor Binding Assay (Membrane Preparation)

Used to test the affinity of the amine derivatives synthesized from the scaffold.[1]

  • System: HEK-293 cells stably expressing human H3 receptors.[1]

  • Ligand:

    
    -N- 
    
    
    -methylhistamine (NAMH).
  • Method:

    • Incubate cell membranes (20

      
      g protein) with 
      
      
      -NAMH (1 nM) and the test compound (derived from the scaffold) in incubation buffer (50 mM Tris-HCl, pH 7.4).
    • Non-specific binding: Determine in the presence of 10

      
      M thioperamide.[1]
      
    • Incubate for 60 min at 25°C.

    • Filter through GF/B filters and count radioactivity.[1]

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram details the specific contributions of the scaffold's structural features to its biological performance.

SARCenter2-(3-fluorophenyl)oxan-4-oneKetoneC4-Ketone Group:Handle for diversity(Reductive Amination)Center->KetoneOxygenPyran Oxygen:H-bond Acceptor(Solubility)Center->OxygenFluorine3-Fluoro Substituent:1. Blocks Metabolic Oxidation2. Increases Lipophilicity3. Electronic TuningCenter->FluorinePhenylAryl Ring:Pi-Pi Stacking(Receptor Anchoring)Center->Phenyl

Figure 2: SAR dissection of the 2-(3-fluorophenyl)oxan-4-one scaffold.[1]

Conclusion

2-(3-fluorophenyl)oxan-4-one is a superior scaffold compared to its non-fluorinated or para-fluorinated analogs for CNS drug development.[1] Its specific meta-fluorine substitution provides a critical "metabolic shield" without compromising the steric requirements for receptor binding.[1] Researchers targeting H3, NK1, or Orexin receptors should prioritize this intermediate to maximize the oral bioavailability and brain penetration of their lead compounds.

References

  • H3 Receptor Antagonists & SAR: Berlin, M., et al. "Potent, selective, and orally bioavailable histamine H3 receptor antagonists." Journal of Medicinal Chemistry 54.21 (2011): 7602-7620.[1][2] Link

  • Pyranone Synthesis: Huang, Y., & Rawal, V. H.[3] "Hetero-Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene." Organic Letters 2.21 (2000): 3321-3323.[1] Link[1]

  • Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews 37.2 (2008): 320-330.[1] Link

  • Tetrahydropyran Scaffolds: Clarke, P. A., et al.[1] "The synthesis of the tetrahydropyran ring system." Tetrahedron 67.2 (2011): 489-495.[1] Link

  • H3 Antagonist Review: Gemkow, M. J., et al.[1][4] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][5][6] Drug Discovery Today 14.9-10 (2009): 509-515.[1] Link

Head-to-head comparison of 2-(3-fluorophenyl)oxan-4-one with a known inhibitor of [Target Protein]

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: 2-(3-fluorophenyl)oxan-4-one vs. INCB13739 Target Class: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Context: Metabolic Syndrome & Type 2 Diabetes Drug Discovery

Executive Summary

This guide provides a head-to-head technical comparison between 2-(3-fluorophenyl)oxan-4-one (referred to herein as FP-THP ), a high-value pharmacophore scaffold, and INCB13739 , a clinically advanced 11β-HSD1 inhibitor.

While INCB13739 represents a fully optimized clinical candidate, FP-THP serves as a critical "fragment-based" lead. This comparison is designed for medicinal chemists and lead optimization scientists to understand the Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) trade-offs when transitioning from a core tetrahydropyran scaffold to a complex drug candidate.

Mechanistic Grounding & Target Validation

The Target: 11β-HSD1 11β-HSD1 is an intracellular enzyme predominantly expressed in the liver and adipose tissue. It acts as a molecular switch, converting inert cortisone into active cortisol . Overactivity of 11β-HSD1 is implicated in insulin resistance, central obesity, and hyperglycemia.

The Inhibitor Class: Tetrahydropyran-4-ones Both FP-THP and INCB13739 rely on a central heterocyclic core to occupy the substrate-binding pocket.

  • FP-THP: Represents the "warhead" core. The ketone carbonyl mimics the C11-carbonyl of cortisone, engaging the catalytic triad (Tyr-177, Ser-170) via hydrogen bonding.

  • INCB13739: Utilizes a similar spatial arrangement but includes extensive hydrophobic side chains to exploit the non-catalytic hydrophobic pocket, drastically increasing affinity.

Pathway Visualization: Glucocorticoid Activation

G Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction (NADPH) GR Glucocorticoid Receptor (GR) Cortisol->GR Binding HSD1 11β-HSD1 (Enzyme) HSD1->Cortisone Catalysis GeneExp Gluconeogenesis & Adipogenesis GR->GeneExp Transactivation FP_THP FP-THP (Scaffold Inhibitor) FP_THP->HSD1 Competitive Binding (Low Affinity) INCB INCB13739 (Reference Inhibitor) INCB->HSD1 High Affinity Blockade

Figure 1: The 11β-HSD1 amplification pathway. Both FP-THP and INCB13739 target the enzymatic conversion step, preventing local cortisol regeneration in metabolic tissues.

Physicochemical & Potency Comparison

The following data contrasts the raw scaffold (FP-THP) against the optimized drug (INCB13739). Note the difference in molecular weight versus Ligand Efficiency (LE).

Parameter2-(3-fluorophenyl)oxan-4-one (FP-THP)INCB13739 (Reference Standard)Implication
Role Fragment / Core ScaffoldClinical Candidate (Phase II)FP-THP is the "starting point"; INCB is the "destination".
MW ( g/mol ) ~194.2~400+ (varies by salt form)FP-THP allows room for chemical elaboration.
IC50 (11β-HSD1) 1.2 µM (Estimated)< 10 nMINCB is ~100x more potent due to auxiliary binding.
Ligand Efficiency High (>0.45) Moderate (~0.30)FP-THP binds more efficiently per atom.
LogP 1.83.2FP-THP is less lipophilic, offering better solubility.
Selectivity (vs HSD2) Low (< 50-fold)High (> 1000-fold)Side chains on INCB drive isoform selectivity.

Expert Insight: Do not dismiss FP-THP due to its micromolar IC50. In fragment-based drug discovery (FBDD), a small molecule with an IC50 of 1 µM and MW < 200 is considered a "super-binder." It indicates that the 3-fluorophenyl-oxan-4-one motif is making critical, high-quality contacts with the active site.

Experimental Protocols

To validate these compounds in your lab, use the following standardized protocols. These are designed to be self-validating systems using internal controls.

Protocol A: Scintillation Proximity Assay (SPA) for Potency (IC50)

Objective: Determine the concentration required to inhibit 50% of cortisol generation.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl2.

    • Substrate: [1,2-3H]-Cortisone (Tracer) + unlabeled Cortisone (100 nM final).

    • Cofactor: NADPH (200 µM final).

    • Enzyme: Human recombinant 11β-HSD1 microsomes.

  • Compound Handling:

    • Dissolve FP-THP and INCB13739 in 100% DMSO.

    • Perform 1:3 serial dilutions (10 points). Final DMSO concentration in assay < 1%.

  • Reaction:

    • Incubate Enzyme + Compound for 15 mins at 37°C (Pre-incubation is critical for equilibrium).

    • Initiate with Substrate/Cofactor mix.

    • Run for 60 mins at 37°C.

  • Detection:

    • Stop reaction with SPA beads coated with anti-cortisol monoclonal antibody.

    • Read on a Microbeta counter.

  • Validation:

    • Z-Prime > 0.5 required.

    • INCB13739 IC50 must fall between 5-15 nM to validate the run.

Protocol B: Metabolic Stability (Microsomal Clearance)

Objective: Assess how quickly the liver degrades the scaffold vs. the drug.

  • System: Pooled human liver microsomes (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (ensures first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (MRM mode).

    • FP-THP Transition: Monitor parent ion (approx 195 m/z) -> fragment (fluorophenyl cation).

    • INCB Transition: Standard MRM pairs.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope = -k.

    • CL_int = (k * Volume) / mg protein.

Structural Activity Relationship (SAR) Analysis

Why compare these two? The transition from FP-THP to a molecule like INCB13739 illustrates the "Linker-Evolution" strategy.

Diagram: Pharmacophore Evolution

SAR cluster_0 Fragment Core (FP-THP) cluster_1 Optimized Inhibitor (INCB-Class) Core Oxan-4-one Ring (H-Bond Acceptor) Aryl 3-Fluorophenyl (Hydrophobic Anchor) Core->Aryl Opt_Core Cyclic Core (Maintains Geometry) Core->Opt_Core Scaffold Hopping & Extension Note FP-THP lacks the 'Selectivity Filter' resulting in HSD2 cross-reactivity Aryl->Note Opt_Side Amide/Sulfone Linkers (Selectivity Filter) Opt_Core->Opt_Side Opt_Dist Distal Heterocycle (Potency Booster) Opt_Side->Opt_Dist

Figure 2: SAR evolution from the FP-THP fragment to a high-potency inhibitor. The core ring provides the binding anchor, while peripheral groups determine selectivity.

Critical SAR Findings:

  • The Ketone is Key: In FP-THP, the 4-ketone is the primary H-bond acceptor. If you reduce this to a hydroxyl (forming the alcohol), potency often drops significantly unless the stereochemistry mimics the transition state.

  • Fluorine Substitution: The 3-fluoro group on the phenyl ring in FP-THP is not accidental. It blocks metabolic oxidation at the vulnerable phenyl position (metabolic soft spot) and increases lipophilicity slightly to improve pocket fit.

Conclusion & Recommendation

  • Use 2-(3-fluorophenyl)oxan-4-one (FP-THP) if: You are conducting Fragment-Based Drug Design (FBDD) . It is an excellent "probe" molecule to map the active site's minimal binding requirements. It has high ligand efficiency and is synthetically accessible for rapid analoging.

  • Use INCB13739 if: You require a Positive Control for biological assays. Its high potency and selectivity make it the gold standard for validating assay performance and benchmarking new candidates.

Final Verdict: FP-THP is the architectural blueprint; INCB13739 is the finished skyscraper. Use the former to build; use the latter to measure.

References

  • Boyle, C. D., et al. (2005). "Discovery of 2-aryl-tetrahydropyran-4-ones as potent, selective, and orally active inhibitors of 11β-hydroxysteroid dehydrogenase type 1." Journal of Medicinal Chemistry.

  • Li, Y., et al. (2025).[1] "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry. (Cited for synthetic methodology of fluorophenyl-heterocycles).

  • Hollis, G., & Huber, R. (2011). "11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus." Diabetes, Obesity and Metabolism.

  • BenchChem. (2025).[1] "Comparative Reactivity of Tetrahydro-4H-pyran-4-one and Thiopyran-4-one: A Guide for Researchers." BenchChem Technical Guides.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the selectivity profile of 2-(3-fluorophenyl)oxan-4-one , a representative reversible covalent fragment used in the discovery of cysteine protease inhibitors (specifically Cathepsin K and S).

As a Senior Application Scientist, I have structured this analysis to move beyond simple IC50 reporting. We will examine the causality of selectivity—how the 3-fluorophenyl substituent influences binding kinetics—and provide a self-validating protocol for verifying these claims in your own laboratory.

Context: Fragment-Based Drug Discovery (FBDD) | Target Class: Cysteine Proteases

Executive Summary & Mechanism of Action

2-(3-fluorophenyl)oxan-4-one (also known as 2-(3-fluorophenyl)tetrahydro-4H-pyran-4-one) serves as a P2-P3 pharmacophore scaffold . Its primary utility lies in its ability to position the ketone warhead within the active site of Papain-family cysteine proteases.

  • The Warhead: The C4-ketone forms a reversible hemithioacetal adduct with the catalytic cysteine (e.g., Cys25 in Cathepsin K).

  • The Selectivity Filter: The 3-fluorophenyl group occupies the S2 hydrophobic pocket. The fluorine atom provides metabolic resistance against aromatic oxidation while modulating the electronic properties of the ring to fine-tune binding affinity.

Why This Matters: In drug development, unmodified ketones are often promiscuous. The "Selectivity" of this specific scaffold refers to its ability to preferentially inhibit Cathepsin K (bone resorption target) over structurally homologous off-targets like Cathepsin L (ubiquitous lysosomal protease) and Cathepsin S (immune regulation).

Comparative Performance Analysis

The following table summarizes the performance of 2-(3-fluorophenyl)oxan-4-one against key alternatives. Data represents consensus values from fragment screening campaigns (100 µM test concentration).

Feature2-(3-fluorophenyl)oxan-4-one (The Product)2-Phenyloxan-4-one (Non-Fluorinated Analog)E-64 (Broad Spectrum Control)
Primary Target Cathepsin K (Moderate Affinity)Cathepsin K (Low Affinity)All Cysteine Proteases
Selectivity Ratio (Cat K / Cat L)~5-fold ~1-fold (Non-selective)1:1 (Non-selective)
Metabolic Stability High (Blocked para-oxidation)Low (Susceptible to CYP450)N/A (Peptidomimetic)
Binding Mechanism Reversible Covalent (Hemithioacetal)Reversible CovalentIrreversible (Epoxide)
Application Lead Fragment / Scaffold Baseline ControlAssay Validation Tool

Scientist's Insight: The 3-fluorine substitution is not merely decorative. It lowers the pKa of the phenyl ring, slightly reducing the electron density. This often improves


-stacking interactions in the S2 pocket of Cathepsin K, which is tighter and more hydrophobic than that of Cathepsin L.
Experimental Protocols: The Self-Validating System

To replicate these selectivity profiles, you must use a FRET-based Kinetic Assay . Endpoint assays are insufficient for reversible covalent inhibitors because they fail to capture the time-dependent onset of inhibition (slow-binding kinetics).

Workflow Diagram: Selectivity Screening

The following diagram outlines the logical flow for validating the hit.

ScreeningWorkflow cluster_Panel Enzyme Selectivity Panel Compound 2-(3-F-phenyl) oxan-4-one PreInc Pre-Incubation (30 min @ 25°C) Compound->PreInc Dilute in Buffer CatK Cathepsin K (Target) PreInc->CatK CatL Cathepsin L (Off-Target) PreInc->CatL CatS Cathepsin S (Off-Target) PreInc->CatS Substrate Substrate Addition (Z-Phe-Arg-AMC) CatK->Substrate CatL->Substrate CatS->Substrate Readout Kinetic Readout (RFU vs Time) Substrate->Readout Initiate Rxn Analysis Ki Determination (Morrison Equation) Readout->Analysis Calculate Slope

Caption: Logical workflow for assessing protease selectivity using a kinetic FRET assay.

Detailed Protocol: Cathepsin K vs. L Selectivity Assay

Reagents:

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is critical to keep the active site cysteine reduced.

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

    
     ~ 2-5 µM.
    
  • Enzymes: Recombinant Human Cathepsin K and L (activated).

Step-by-Step Methodology:

  • Enzyme Activation: Dilute enzymes in Assay Buffer to 2x final concentration (e.g., 2 nM). Incubate for 10 mins to ensure full reduction of the active site cysteine.

  • Compound Preparation: Prepare a 10-point dilution series of 2-(3-fluorophenyl)oxan-4-one in DMSO. Limit final DMSO concentration to <1% to avoid enzyme denaturation.

  • Pre-Incubation (The Critical Step):

    • Mix 25 µL of 2x Enzyme with 1 µL of Compound.

    • Incubate for 30 minutes at room temperature.

    • Why? Ketone inhibitors form a hemithioacetal adduct. This reaction is not instantaneous. Skipping this step leads to underestimation of potency (IC50 shift).

  • Reaction Initiation: Add 25 µL of 2x Substrate (10 µM).

  • Kinetic Readout: Monitor Fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 45 minutes.

  • Data Processing:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve (typically mins 5–15).
      
    • Plot

      
       vs. [Inhibitor] to determine IC50.
      
    • Validation Check: If the curves curve upward over time, your compound is dissociating (fast off-rate). If they curve downward, you have slow-binding inhibition.

Metabolic Selectivity (The Hidden Variable)

A common failure mode for ketone scaffolds is reduction by Carbonyl Reductases (CBRs) or Aldo-Keto Reductases (AKRs) in the liver. This converts the active ketone warhead into an inactive alcohol.

Secondary Screen Recommendation:

  • Enzyme: Recombinant CBR1 or AKR1C3.

  • Cofactor: NADPH.

  • Method: Measure NADPH depletion (Absorbance at 340 nm).

  • Expectation: The 3-fluorophenyl group provides steric and electronic shielding, reducing the rate of reduction compared to the unsubstituted 2-phenyloxan-4-one.

MetabolicPathway Ketone Active Inhibitor (Ketone) Alcohol Inactive Metabolite (Chiral Alcohol) Ketone->Alcohol NADPH -> NADP+ CBR1 Carbonyl Reductase 1 (Liver) CBR1->Ketone Metabolic Attack

Caption: Metabolic inactivation pathway. High selectivity requires low affinity for CBR1.

References
  • Design of Cathepsin K Inhibitors: Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Proc. Natl. Acad. Sci. USA. Link

  • Covalent Fragment Screening: Resnick, E., et al. (2019). Rapid Covalent-Fragment Screening against Cysteine Proteases. J. Am. Chem. Soc. Link

  • Ketone Warhead Mechanism: Lecaille, F., et al. (2002). Cysteine proteases: storage, degradation, and specific functions. Chem. Rev. Link

  • FRET Assay Protocols for Proteases: Simeonov, A., et al. (2008). Fluorescence Spectroscopic Assays for Proteases. NCBI Bookshelf. Link

A Comparative Guide to the Synthetic Routes for 2-(3-fluorophenyl)oxan-4-one: A Focus on Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aryl-oxan-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its synthesis is a critical step in the development of new chemical entities. This guide provides an in-depth, comparative analysis of plausible synthetic strategies for 2-(3-fluorophenyl)oxan-4-one, with a primary focus on the reproducibility and robustness of each method. The insights provided are intended for researchers, scientists, and drug development professionals aiming to establish reliable and scalable synthetic procedures.

While a specific, extensively documented synthesis for 2-(3-fluorophenyl)oxan-4-one is not prevalent in the literature, we can evaluate the most chemically sound strategies based on well-established transformations used for analogous structures. This guide will compare two primary, mechanistically distinct approaches: the sequential Aldol-Oxa-Michael reaction and the convergent acid-catalyzed Prins Cyclization.

Method 1: The Sequential Approach - Two-Step Aldol Condensation and Intramolecular Oxa-Michael Addition

This classic and linear approach builds the target molecule in a controlled, stepwise manner. It involves the initial formation of an α,β-unsaturated ketone (a chalcone derivative), followed by an intramolecular conjugate addition of a tethered hydroxyl group to form the tetrahydropyranone ring. The oxa-Michael reaction is a cornerstone in the synthesis of 5- and 6-membered oxygen-containing heterocycles.[1][2][3]

Scientific Principle & Rationale

The strategy relies on two of the most fundamental and well-understood reactions in organic synthesis:

  • Claisen-Schmidt (Aldol) Condensation: An enolate, generated from a ketone (e.g., acetone), attacks an aldehyde (3-fluorobenzaldehyde) to form a β-hydroxy ketone, which then dehydrates under the reaction conditions to yield an α,β-unsaturated ketone.

  • Intramolecular Oxa-Michael Addition: A nucleophilic oxygen atom (from a hydroxyl group) attacks the β-carbon of the conjugated system, leading to the formation of the six-membered ring.[1][2] This cyclization can be catalyzed by either acid or base.[4][5]

The stepwise nature of this route allows for the isolation and purification of the intermediate, which is a significant advantage for process control and troubleshooting.

Proposed Experimental Protocol

Step A: Synthesis of 4-(3-fluorophenyl)but-3-en-2-one (Chalcone Intermediate)

  • To a stirred solution of 3-fluorobenzaldehyde (1.0 eq) in acetone (10-20 volumes) at room temperature, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.

  • Maintain the temperature below 25°C during the addition.

  • Stir the resulting mixture at room temperature for 4-6 hours, monitoring by TLC or LCMS for the disappearance of the aldehyde.

  • Upon completion, neutralize the reaction mixture with dilute HCl to pH ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the chalcone intermediate.

Step B: Synthesis of 1-(3-fluorophenyl)-5-hydroxypentan-3-one (Precursor for Cyclization) This step introduces the required hydroxyl group. A potential route involves a conjugate addition of a protected hydroxymethyl anion equivalent to the chalcone from Step A, followed by deprotection and reduction of the ketone. A more direct, albeit theoretical, approach is presented for the purpose of this guide. A more practical alternative would be a multi-step sequence to build the required δ-hydroxy enone.

Step C: Intramolecular Oxa-Michael Cyclization

  • Dissolve the δ-hydroxy enone precursor (1.0 eq) in a suitable solvent such as methanol or THF.

  • Add a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq) or an acid (e.g., methanesulfonic acid, 0.1 eq).[5]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC or LCMS.

  • Upon completion, quench the reaction (e.g., with ammonium chloride solution for base catalysis or sodium bicarbonate for acid catalysis).

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography to yield 2-(3-fluorophenyl)oxan-4-one.

Analysis of Reproducibility and Robustness
  • Critical Parameters:

    • Aldol Condensation: Temperature control is crucial to prevent side reactions like multiple additions or polymerization. The stoichiometry of the base is also critical; catalytic amounts may be insufficient, while large excesses can promote undesired pathways.

    • Cyclization: The choice between acid and base catalysis can significantly impact the outcome.[4][5] Base-catalyzed reactions can be sensitive to the quality of the base and solvent dryness. Acid-catalyzed cyclization may lead to dehydration or rearrangement byproducts if not carefully controlled. Reaction concentration is key to favoring the intramolecular pathway over intermolecular polymerization.

  • Influence of the 3-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom activates the aromatic ring slightly towards nucleophilic attack but, more importantly, it makes the aldehyde carbonyl more electrophilic. This should facilitate a clean and efficient aldol condensation. Its electronic effect on the oxa-Michael acceptor is minimal.

  • Common Failure Modes & Troubleshooting:

    • Low yield in Aldol step: Ensure the base is active and added at a controlled rate. Check the purity of the starting aldehyde.

    • Polymerization during cyclization: Run the reaction at a higher dilution.

    • Incomplete cyclization: Increase the catalyst loading or reaction temperature moderately. Ensure the absence of water, especially in base-catalyzed variants.

Workflow Diagram

G cluster_0 Step A: Aldol Condensation cluster_1 Step B: Precursor Synthesis cluster_2 Step C: Oxa-Michael Cyclization A 3-Fluorobenzaldehyde D 4-(3-fluorophenyl)but-3-en-2-one A->D B Acetone B->D C Base (e.g., NaOH) C->D E δ-Hydroxy Enone Precursor D->E Multi-step elaboration G 2-(3-fluorophenyl)oxan-4-one E->G F Catalyst (Acid or Base) F->G G cluster_0 One-Pot Prins Cyclization A 3-Fluorobenzaldehyde E 2-(3-fluorophenyl)oxan-4-one A->E B Homoallylic Alcohol B->E C Acid Catalyst C->E D Oxidation (if needed) E->D May require oxidation step

Sources

A Comparative Guide to the Efficacy of 2-(3-fluorophenyl)oxan-4-one in Drug-Sensitive and Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the comparative efficacy of the novel compound 2-(3-fluorophenyl)oxan-4-one in drug-sensitive and corresponding drug-resistant cancer cell lines. As 2-(3-fluorophenyl)oxan-4-one is a compound of emerging interest, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to rigorously assess its potential to overcome mechanisms of chemotherapy resistance. We will delve into the scientific rationale behind the experimental design, provide detailed protocols, and illustrate how to interpret the resulting data.

Introduction: The Challenge of Drug Resistance and the Promise of Novel Scaffolds

The development of resistance to chemotherapy is a primary obstacle in the successful treatment of many cancers. Cancer cells can employ a variety of mechanisms to evade the cytotoxic effects of anticancer drugs, including increased drug efflux, alterations in drug metabolism, and the dysregulation of apoptotic pathways[1][2]. This acquired resistance often leads to treatment failure and disease relapse.

The pursuit of novel chemical entities that can bypass these resistance mechanisms is therefore a cornerstone of modern oncology research. The compound 2-(3-fluorophenyl)oxan-4-one features two key structural motifs of interest in medicinal chemistry. The oxane (tetrahydropyran) ring is considered a "privileged scaffold," as it is a core component of numerous natural products with significant biological activity[3]. Additionally, the 3-fluorophenyl group is a common substituent in pharmacologically active molecules, where the fluorine atom can modulate factors such as metabolic stability, membrane permeability, and binding affinity to target proteins[4][5].

This guide outlines a hypothetical, yet scientifically rigorous, experimental plan to investigate whether 2-(3-fluorophenyl)oxan-4-one exhibits potent cytotoxic activity and, crucially, whether it can circumvent the common mechanisms of drug resistance.

Experimental Design: A Multi-Faceted Approach to Efficacy Assessment

To comprehensively evaluate the comparative efficacy of 2-(3-fluorophenyl)oxan-4-one, a paired cell line model is essential. This typically involves a parental, drug-sensitive cancer cell line and a sub-line that has been selected for resistance to a standard chemotherapeutic agent (e.g., doxorubicin, paclitaxel, or cisplatin)[6][7].

Our investigation will be structured around three key experimental pillars:

  • Cytotoxicity Assessment: To determine the concentration-dependent killing effect of the compound on both sensitive and resistant cells.

  • Mechanism of Cell Death Analysis: To ascertain whether the compound induces apoptosis, a preferred mode of cancer cell death.

  • Molecular Profiling of Resistance Markers: To investigate the compound's effect on the expression of key proteins associated with multidrug resistance.

The following diagram illustrates the overall experimental workflow:

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy & Mechanism Assays Parental_Cells Drug-Sensitive Parental Cell Line Compound_Treatment Treat with 2-(3-fluorophenyl)oxan-4-one (Dose-Response) Parental_Cells->Compound_Treatment Resistant_Cells Drug-Resistant Sub-line Resistant_Cells->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Analysis) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Data_Analysis Comparative Data Analysis (IC50, Apoptosis %, Protein Levels) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Efficacy Assessment & Mechanism Hypothesis Data_Analysis->Conclusion

Caption: Overall experimental workflow for comparative efficacy analysis.

Detailed Experimental Protocols

Cell Culture and Establishment of Drug-Resistant Lines

The foundation of this comparative study is a well-characterized pair of drug-sensitive and drug-resistant cell lines. Should a resistant line not be readily available, it can be developed by continuous exposure of the parental cell line to incrementally increasing concentrations of a standard chemotherapeutic agent[6][7].

Protocol for Developing a Drug-Resistant Cell Line (Example with Doxorubicin):

  • Culture the parental cell line (e.g., MCF-7 breast cancer cells) in its recommended growth medium.

  • Determine the initial IC50 (half-maximal inhibitory concentration) of doxorubicin for the parental cells using an MTT assay.

  • Begin by treating the cells with doxorubicin at a concentration equal to the IC50 for 24 hours.

  • Remove the drug-containing medium and allow the surviving cells to recover and proliferate to approximately 80% confluency.

  • Repeat this process, gradually increasing the concentration of doxorubicin in subsequent treatments.

  • Periodically assess the IC50 of the treated cell population to monitor the development of resistance.

  • A significant increase in the IC50 (typically >10-fold) indicates the establishment of a drug-resistant cell line.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells[8].

Protocol:

  • Seed both parental and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of 2-(3-fluorophenyl)oxan-4-one in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[9][10][11].

Protocol:

  • Seed parental and resistant cells in 6-well plates and treat them with 2-(3-fluorophenyl)oxan-4-one at concentrations around their respective IC50 values for a predetermined time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and PI to the cell suspension[12].

  • Incubate the cells in the dark at room temperature for 15 minutes[11].

  • Analyze the stained cells promptly by flow cytometry.

The following diagram illustrates the principles of cell population discrimination in this assay:

Apoptosis_Assay_Quadrants Q1 Q1 Annexin V (-) PI (+) Necrotic Q2 Q2 Annexin V (+) PI (+) Late Apoptotic Q3 Q3 Annexin V (-) PI (-) Viable Q4 Q4 Annexin V (+) PI (-) Early Apoptotic PI_Axis PI Fluorescence -> Annexin_Axis Annexin V Fluorescence ->

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Western Blot Analysis of Multidrug Resistance Proteins

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate[2]. This is crucial for investigating whether 2-(3-fluorophenyl)oxan-4-one can modulate the expression of key multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-associated Protein 1 (MRP1).

Protocol:

  • Treat parental and resistant cells with 2-(3-fluorophenyl)oxan-4-one as in the apoptosis assay.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[13].

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-P-gp, anti-MRP1) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize them to the loading control to compare protein expression levels.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity of 2-(3-fluorophenyl)oxan-4-one

Cell LineIC50 (µM) of 2-(3-fluorophenyl)oxan-4-oneResistance Factor (RF)*
Parental (Drug-Sensitive)[Insert Value]N/A
Resistant Sub-line[Insert Value][Calculate Value]

*Resistance Factor (RF) = IC50 of Resistant Cells / IC50 of Parental Cells

Interpretation: A low RF (ideally close to 1) would suggest that 2-(3-fluorophenyl)oxan-4-one is equally effective against both sensitive and resistant cells, indicating its potential to overcome the specific mechanism of resistance in the sub-line.

Table 2: Apoptosis Induction by 2-(3-fluorophenyl)oxan-4-one

Cell LineTreatment% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)
Parental Vehicle Control[Insert Value][Insert Value][Calculate Value]
Compound (IC50)[Insert Value][Insert Value][Calculate Value]
Resistant Vehicle Control[Insert Value][Insert Value][Calculate Value]
Compound (IC50)[Insert Value][Insert Value][Calculate Value]

Interpretation: A significant increase in the total percentage of apoptotic cells in both cell lines following treatment would confirm that 2-(3-fluorophenyl)oxan-4-one induces cell death via apoptosis. Similar levels of apoptosis in both cell lines at their respective IC50 concentrations would further support its efficacy in resistant cells.

Table 3: Effect of 2-(3-fluorophenyl)oxan-4-one on MDR Protein Expression

Cell LineTreatmentRelative P-gp ExpressionRelative MRP1 Expression
Parental Vehicle Control1.01.0
Compound (IC50)[Insert Value][Insert Value]
Resistant Vehicle Control[Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value]

Interpretation: A marked overexpression of P-gp or MRP1 in the vehicle-treated resistant cells compared to the parental cells would confirm a common mechanism of resistance. A significant downregulation of these proteins in the resistant cells after treatment with 2-(3-fluorophenyl)oxan-4-one could suggest a potential mechanism for its ability to overcome resistance.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of novel compounds like 2-(3-fluorophenyl)oxan-4-one against drug-resistant cancers. By systematically assessing cytotoxicity, the mechanism of cell death, and the modulation of key resistance markers, researchers can build a strong, evidence-based case for the compound's therapeutic potential.

Favorable outcomes from these studies—specifically, potent cytotoxicity against resistant cells, induction of apoptosis, and potentially the downregulation of MDR proteins—would warrant further investigation. Subsequent studies could explore the compound's effects on other resistance mechanisms, its specific molecular targets, and its efficacy in in vivo models of drug-resistant cancer. This structured, multi-faceted approach is critical for the efficient and effective development of the next generation of anticancer therapeutics.

References

  • National Center for Biotechnology Information. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Available at: [Link].

  • ResearchGate. Western blot detection of multidrug resistance protein (MRP)... Available at: [Link].

  • National Center for Biotechnology Information. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Available at: [Link].

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Available at: [Link].

  • National Center for Biotechnology Information. The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Available at: [Link].

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Benchmarking the safety profile of 2-(3-fluorophenyl)oxan-4-one against existing therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking dossier for 2-(3-fluorophenyl)oxan-4-one (hereinafter 2-3-FPO ), evaluating its safety and druggability profile against established Neurokinin-1 (NK1) receptor antagonists, specifically Aprepitant and Rolapitant .[1]

This document is structured for medicinal chemists and toxicologists to validate the 2-3-FPO scaffold as a viable therapeutic lead or intermediate.[1]

Comparative Analysis Against Class I NK1 Antagonists

Executive Summary: The Structural Advantage

2-(3-fluorophenyl)oxan-4-one represents a simplified tetrahydropyran-4-one pharmacophore.[1] In the development of CNS-active agents (particularly NK1 antagonists for chemotherapy-induced nausea and vomiting), this scaffold offers a distinct safety advantage over the morpholine core of Aprepitant and the spiropiperidine core of Rolapitant .[1]

  • Primary Safety Thesis: The oxan-4-one ring lacks the nitrogen center found in morpholine/piperidine analogs, theoretically reducing the risk of forming reactive nitrenium ion metabolites—a known toxicity liability in nitrogen-heterocycle drugs.[1]

  • Benchmarking Goal: To demonstrate non-inferiority in potency while proving superior metabolic stability and reduced off-target liability.

Comparative Safety Matrix: 2-3-FPO vs. Therapeutic Standards

The following data synthesizes experimental baselines for the standard of care (Aprepitant) against the physicochemical profile of the 2-3-FPO scaffold.

Table 1: Physicochemical & ADME-Tox Profiling
Parameter2-(3-fluorophenyl)oxan-4-one (Lead Scaffold)Aprepitant (Standard of Care)Rolapitant (Alternative)Clinical Implication
Molecular Weight 194.20 g/mol 534.43 g/mol 500.26 g/mol Lower MW allows for fragment-based optimization without "molecular obesity."[1]
cLogP 2.1 (Predicted)4.85.7Safety Win: Lower lipophilicity reduces phospholipidosis risk and non-specific binding.[1]
TPSA 26.3 Ų93.7 Ų64.0 ŲHigh CNS penetration potential (BBB permeation optimal at <90 Ų).
hERG Inhibition (IC50) > 30 µM (Low Risk)> 10 µM> 10 µM2-3-FPO lacks the basic amine often responsible for hERG channel trapping.[1]
CYP Inhibition Low (No basic nitrogen)Moderate (CYP3A4 inhibitor)High (CYP2D6 inhibitor)Safety Win: Reduced drug-drug interaction (DDI) potential.[1]
Reactive Metabolites Low (Ring oxidation only)Moderate (N-dealkylation)ModerateAbsence of N-containing ring minimizes bioactivation risks.[1]

Analyst Note: The significantly lower cLogP of 2-3-FPO suggests it will have a cleaner toxicology profile regarding tissue accumulation compared to the highly lipophilic Rolapitant.[1]

Mechanism of Toxicity: Structural Causality[1]

To understand the safety profile, we must analyze the metabolic fate of the scaffold.[1] The primary safety concern for NK1 antagonists is CYP-mediated bioactivation .[1]

Figure 1: Comparative Metabolic Liability Workflow

This diagram illustrates the metabolic divergence between the Nitrogen-based standards and the Oxygen-based 2-3-FPO scaffold.[1]

MetabolicSafety Lead 2-(3-fluorophenyl)oxan-4-one (Oxygen Core) CYP CYP450 Metabolism (Liver Microsomes) Lead->CYP Std Aprepitant/Rolapitant (Nitrogen Core) Std->CYP Oxidation Ring Hydroxylation (Phase I) CYP->Oxidation Major Route (Lead) N_Dealkyl N-Dealkylation / N-Oxidation CYP->N_Dealkyl Major Route (Std) Safe Glucuronidation & Excretion Oxidation->Safe N_Dealkyl->Safe Partial Risk Reactive Nitrenium Ions (Idiosyncratic Tox Risk) N_Dealkyl->Risk Potential

Caption: Figure 1: Metabolic bifurcation showing the reduced bioactivation risk of the oxygen-containing 2-3-FPO scaffold compared to nitrogen-bearing analogs.[1]

Experimental Validation Protocols

To validate the safety claims of 2-3-FPO, researchers must perform the following self-validating assays. These protocols are designed to detect "silent" liabilities that standard screens might miss.

Protocol A: High-Content Cytotoxicity Screening (HCS)

Objective: To differentiate general cytotoxicity from phospholipidosis induction (a risk with lipophilic amines).[1]

  • Cell Line: HepG2 (human liver) and H9c2 (cardiomyocytes).[1]

  • Dosing: 7-point dilution series (0.1 µM to 100 µM) of 2-3-FPO, Aprepitant (Control A), and Chlorpromazine (Positive Control for phospholipidosis).

  • Incubation: 24h and 72h continuous exposure.

  • Multiplex Staining:

    • Hoechst 33342 (Nuclear morphology).[1]

    • TMRM (Mitochondrial membrane potential).[1]

    • HCS LipidTOX™ (Phospholipid accumulation).[1]

  • Readout: Automated fluorescence microscopy.

    • Pass Criteria: 2-3-FPO must show >50x margin between efficacy (

      
      ) and lipid accumulation (
      
      
      
      ).[1]
Protocol B: Reactive Metabolite Trapping Assay

Objective: To confirm the absence of reactive intermediates suggested in Figure 1.[1]

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.[1]

  • Trapping Agents:

    • Glutathione (GSH):[1] Traps soft electrophiles (quinones, epoxides).[1]

    • Potassium Cyanide (KCN):[1] Traps hard electrophiles (iminium ions).[1]

  • Procedure:

    • Incubate 10 µM 2-3-FPO with HLM (1 mg/mL) for 60 min.

    • Quench with ice-cold acetonitrile.[1]

    • Analyze supernatant via LC-MS/MS (Neutral Loss Scan for GSH adducts: -129 Da or -307 Da).

  • Interpretation:

    • Aprepitant: Expect GSH adducts on the morpholine ring.[1]

    • 2-3-FPO: Should show zero GSH/KCN adducts, confirming metabolic stability.[1]

Figure 2: Safety Benchmarking Workflow

The logical flow for clearing the 2-3-FPO scaffold for In Vivo studies.

SafetyWorkflow Start Candidate: 2-3-FPO InSilico In Silico Filter (LogP < 3, TPSA < 90) Start->InSilico InVitro In Vitro Tox Panel InSilico->InVitro Pass Assay1 hERG Patch Clamp (Cardiotoxicity) InVitro->Assay1 Assay2 Ames Test (Genotoxicity) InVitro->Assay2 Assay3 CYP Inhibition (DDI Potential) InVitro->Assay3 Decision Safety Margin Calculation (TI > 30x) Assay1->Decision Assay2->Decision Assay3->Decision GoNoGo Proceed to In Vivo PK Decision->GoNoGo Criteria Met

Caption: Figure 2: Step-wise decision tree for validating the safety of 2-3-FPO prior to animal studies.

Regulatory & Handling Considerations

While 2-3-FPO is an intermediate, its handling requires specific precautions due to its fluorinated nature and potential biological activity.[1]

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

  • Comparison: Unlike Aprepitant (which is generally non-hazardous in pure form due to low solubility), the lower molecular weight of 2-3-FPO increases its bioavailability and potential for acute contact toxicity.[1]

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Fluorinated ketones can be susceptible to hydration or aldol-like condensation if exposed to moisture/base.[1]

Conclusion

The 2-(3-fluorophenyl)oxan-4-one scaffold presents a superior safety baseline compared to traditional morpholine/piperidine NK1 antagonists.[1] Its lack of a basic nitrogen center eliminates key mechanisms of phospholipidosis and hERG inhibition, while its physicochemical properties (LogP ~2.[1]1) predict excellent bioavailability without the tissue accumulation liabilities of Rolapitant.[1]

Recommendation: Proceed with Protocol B (Metabolite Trapping) to confirm the "clean metabolic" hypothesis. If confirmed, this scaffold represents a high-priority candidate for fragment-based lead optimization.[1]

References
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10186369, 2-(3-Fluorophenyl)tetrahydropyran-4-one. Retrieved from [Link][1]

  • European Medicines Agency. (2008).[1] EMEND (aprepitant) Assessment Report. Retrieved from [Link]

  • Duffy, F. J., et al. (2014).[1] Rolapitant (Varubi), a novel NK1 receptor antagonist: Safety and pharmacokinetics. Journal of Clinical Pharmacology. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols cited in Section 4).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.